molecular formula C24H35NO4 B15566175 Aspochalasin D

Aspochalasin D

货号: B15566175
分子量: 401.5 g/mol
InChI 键: GCIKKGSNXSCKCP-PJWJRCBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aspochalasin D is a cytochalasin. It has a role as a fungal metabolite.
This compound has been reported in Aspergillus niveus, Ericameria laricifolia, and Aspergillus neoniveus with data available.
from Aspergillus sp.;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C24H35NO4

分子量

401.5 g/mol

IUPAC 名称

(1S,3E,5S,6S,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione

InChI

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20+,22+,24-/m1/s1

InChI 键

GCIKKGSNXSCKCP-PJWJRCBPSA-N

产品来源

United States

Foundational & Exploratory

The Origin and Discovery of Aspochalasin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochalasin D is a fungal secondary metabolite belonging to the cytochalasan class of mycotoxins. First described in the late 1970s, it has since been the subject of research due to its interesting biological activities, primarily its ability to disrupt the actin cytoskeleton. This technical guide provides an in-depth overview of the origin, discovery, and key characteristics of this compound, with a focus on its producing organisms, isolation and characterization, and cytotoxic properties. Detailed experimental protocols, quantitative data, and a visualization of its impact on cellular signaling pathways are presented to serve as a comprehensive resource for the scientific community.

Origin and Discovery

This compound was first reported as a metabolite of the fungus Aspergillus microcysticus in 1979 by Keller-Schierlein and Kupfer.[1] Since its initial discovery, this compound and other related aspochalasins have been isolated from various fungal species, predominantly within the Aspergillus genus. Notable producers include Aspergillus flavipes and Aspergillus niveus.[2] These fungi have been isolated from diverse environments, such as the rhizosphere of the desert plant Ericameria laricifolia and as an endosymbiont from the gut of a woodlouse. The biosynthesis of this compound follows a polyketide-amino acid hybrid pathway, a common route for the production of cytochalasans in fungi.

Isolation and Production

The production of this compound is typically achieved through the fermentation of a producing fungal strain, followed by extraction and chromatographic purification. While the specific conditions for the original isolation are detailed in the 1979 publication, subsequent research has established various protocols for the cultivation of Aspergillus species and the isolation of aspochalasins.

Experimental Protocols

General Solid-State Fermentation for Aspochalasin Production:

This protocol is a representative method adapted from studies on aspochalasin-producing Aspergillus species.

  • Medium Preparation: A solid-state fermentation medium is prepared using a base of rice or other suitable grain. For a representative culture, 100 g of rice is soaked in 100 mL of distilled water in a 500 mL Erlenmeyer flask and autoclaved.

  • Inoculation: The sterilized medium is inoculated with a spore suspension or a mycelial culture of the Aspergillus strain.

  • Incubation: The inoculated flasks are incubated under static conditions at a temperature of 25-28°C for a period of 14 to 28 days.

  • Extraction: After the incubation period, the fungal biomass and the solid substrate are extracted multiple times with an organic solvent, typically ethyl acetate. The solvent extracts are then combined.

  • Purification: The combined organic extracts are evaporated to dryness under reduced pressure to yield a crude extract. This crude extract is then subjected to column chromatography on silica (B1680970) gel, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

Structural Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies.[1] The core structure is characterized by a highly substituted isoindole ring fused to an 11-membered macrocyclic ring.

Spectroscopic Data

Table 1: 1H and 13C NMR Data for the Aspochalasin Core (from Aspochalasin H1 in CDCl3) [4][5]

PositionδC (ppm)δH (ppm, J in Hz)
1174.6-
352.23.10 (d, 10.0)
460.54.40 (d, 1.9)
573.43.80 (m)
6135.6-
7140.66.04 (d, 11.0)
845.12.64 (m)
968.4-
1038.31.76/1.63 (m)
1129.52.29/2.10 (m)
13125.15.39 (s)
14136.2-
1540.22.60 (m)
1632.11.56 (m)
1770.83.78 (m)
1878.43.80 (m)
1961.72.82 (s)
2054.7-
21208.0-
2221.21.21 (d, 7.0)
2316.51.76 (s)
2446.11.29 (m)
2524.91.90 (m)
2622.80.91 (d, 2.5)
2722.10.90 (d, 2.5)

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. For this compound, the molecular formula is C24H35NO5.

Biological Activity and Mechanism of Action

This compound, like other cytochalasans, exhibits a range of biological activities, with its most prominent effect being the disruption of the actin cytoskeleton. This interference with a fundamental cellular component leads to downstream effects on cell morphology, motility, and proliferation.

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.

Table 2: Cytotoxicity of this compound and Related Cytochalasans [6][7][8][9][10]

CompoundCell LineIC50 (µM)
This compound HeLa (Cervical Cancer)5.72
Cytochalasin DA549 (Lung Cancer)~14.33 - 18.33
Cytochalasin DB16F10 (Melanoma)3.5
Cytochalasin BL929 (Mouse Fibroblast)1.3
Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of cytochalasans is actin. This compound is known to bind to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and depolymerization dynamics of the actin cytoskeleton.[11][12][13] This disruption leads to a loss of cellular structural integrity and can trigger apoptosis.

Impact on Cellular Signaling Pathways

The disruption of the actin cytoskeleton by this compound has profound effects on various signaling pathways that are dependent on a functional actin network. This includes pathways that regulate cell adhesion, migration, and proliferation.

AspochalasinD_Signaling_Pathway AspochalasinD This compound Actin Actin Filaments AspochalasinD->Actin Binds to barbed end Disruption Disruption of Actin Dynamics Actin->Disruption RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Disruption->RhoGTPases Affects ERK_MAPK ERK/MAPK Pathway Disruption->ERK_MAPK Affects Apoptosis Induction of Apoptosis Disruption->Apoptosis CellAdhesion Decreased Cell Adhesion RhoGTPases->CellAdhesion CellMigration Inhibition of Cell Migration RhoGTPases->CellMigration CellCycle Cell Cycle Arrest ERK_MAPK->CellCycle

This compound's impact on actin and downstream signaling.

Conclusion

This compound is a historically significant member of the cytochalasan family of fungal metabolites. Its discovery and subsequent study have contributed to our understanding of the critical role of the actin cytoskeleton in cellular processes. With its potent biological activities, this compound and its analogs continue to be valuable tools for researchers in cell biology and potential leads in the development of novel therapeutic agents. This technical guide provides a foundational resource for professionals engaged in the study and application of this fascinating natural product.

References

The Fungal Production of Aspochalasin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Producing Strains, Biosynthesis, and Experimental Protocols for the Bioactive Cytochalasan

Aspochalasin D, a member of the cytochalasan family of fungal secondary metabolites, has garnered significant scientific interest due to its diverse biological activities, including potential anti-cancer and anti-bacterial properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the fungal strains known to produce this compound, its biosynthetic pathway, and detailed experimental protocols for its cultivation, extraction, and purification.

Fungal Strains Producing this compound

This compound is primarily produced by various species within the fungal genus Aspergillus. Other genera such as Phoma, Periconia, Spicaria, Trichoderma, and Westerdykella have also been reported to produce aspochalasins, a broader class of related compounds.[1] The most notable and well-documented producers of this compound are species of Aspergillus.

Fungal GenusSpeciesKey FindingsReference(s)
Aspergillus Aspergillus flavipesA significant producer of this compound. Metabolic engineering has led to substantially increased yields.[2]
Aspergillus niveusIsolated as a producer of this compound and other aspochalasin analogs.
Aspergillus sp. FT1307An endophytic fungus found to produce various aspochalasins.
Aspergillus sp. Z4A marine-derived fungus that produces a range of aspochalasins.

Quantitative Production of this compound

The production yields of this compound can vary significantly depending on the fungal strain and cultivation conditions. Notably, metabolic engineering of Aspergillus flavipes has demonstrated the potential for high-titer production.

Fungal StrainProduction Yield (mg/L)Cultivation MethodKey Genetic ModificationsReference(s)
Aspergillus flavipes 3.17641 (Engineered)812.1Optimized fermentationDeletion of shunt gene aspoA, overexpression of regulator aspoG[2]
Wild-type StrainsGenerally low, specific quantitative data often not reported.Standard fermentationNot applicable

Biosynthesis of this compound

The biosynthesis of this compound follows a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The core structure is assembled from malonyl-CoA units and an amino acid, typically leucine, which distinguishes aspochalasins from other cytochalasans. The genes responsible for this pathway are organized in a biosynthetic gene cluster (BGC), often referred to as the "aspo" or "flas" cluster.

A key enzyme in the subsequent modification of the aspochalasin core is an FAD-dependent oxidase, FlasF, which can convert this compound into other aspochalasin variants. The entire biosynthetic process is under the control of pathway-specific regulatory genes, such as aspoG.

Aspochalasin_D_Biosynthesis This compound Biosynthetic Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modification Post-Synthesis Modification Malonyl_CoA Malonyl-CoA PKS_NRPS PKS-NRPS Hybrid Enzyme (encoded by 'aspo'/'flas' cluster) Malonyl_CoA->PKS_NRPS Leucine L-Leucine Leucine->PKS_NRPS Polyketide_Peptide Linear Polyketide-Peptide Intermediate PKS_NRPS->Polyketide_Peptide Assembly Aspochalasin_D This compound Polyketide_Peptide->Aspochalasin_D Cyclization & Tailoring FlasF FlasF (FAD-dependent oxidase) Aspochalasin_D->FlasF Aspochalasin_B Aspochalasin B FlasF->Aspochalasin_B Oxidation

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol outlines a general procedure for the cultivation of Aspergillus species for the production of aspochalasins. Optimal conditions can vary between strains.

1. Media Preparation:

  • Potato Dextrose Agar (PDA) for initial culture:

    • Potato infusion: 200 g/L

    • Dextrose: 20 g/L

    • Agar: 15 g/L

    • Autoclave at 121°C for 15 minutes.

  • Liquid Fermentation Media (example):

    • Potato Dextrose Broth (PDB) is a common starting point.

    • For enhanced production, media can be supplemented with various carbon and nitrogen sources. For example, a medium containing 70 g/L rice, 70 mL/L distilled water, 5% yeast extract, 6% glucose, 0.15% pork peptone, 0.04% KH₂PO₄, and 0.06% MgSO₄ with an initial pH of 6.5 has been used for related compounds.

2. Inoculation and Incubation:

  • Inoculate PDA plates with spores of the desired Aspergillus strain and incubate at 25-28°C for 5-7 days until sporulation is observed.

  • For liquid fermentation, inoculate the sterile broth with a spore suspension or mycelial plugs from the PDA plate.

  • Incubate the liquid culture at 25-28°C on a rotary shaker at 150-180 rpm for 7-14 days. For static cultures, incubation can extend to 30 days.

Extraction and Purification of this compound

The following is a general workflow for the extraction and purification of this compound from fungal cultures.

1. Extraction:

  • From Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

    • Extract the mycelial mass separately with ethyl acetate or methanol.

    • Combine all organic extracts.

  • From Solid-State Culture:

    • Soak the entire solid culture in ethyl acetate for 24-48 hours with occasional agitation.

    • Filter to separate the solid residue from the solvent.

    • Repeat the extraction 2-3 times.

    • Combine the ethyl acetate extracts.

2. Concentration and Initial Purification:

  • Evaporate the combined organic extracts under reduced pressure to yield a crude extract.

  • Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.

  • Monitor the collected fractions by thin-layer chromatography (TLC).

3. Final Purification:

  • Pool the fractions containing this compound based on TLC analysis.

  • Further purify the pooled fractions using size-exclusion chromatography on Sephadex LH-20, eluting with methanol.

  • The final purification step typically involves preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Extraction_Purification_Workflow Extraction and Purification Workflow for this compound Start Fungal Culture (Liquid or Solid) Extraction Extraction with Ethyl Acetate Start->Extraction Concentration Evaporation under Reduced Pressure Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection and TLC Analysis Silica_Gel->Fraction_Collection Sephadex Sephadex LH-20 Chromatography Fraction_Collection->Sephadex HPLC Preparative HPLC (C18) Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Analysis (NMR, HRMS) Pure_Compound->Analysis Regulatory_Signaling_Pathway Hypothesized Regulatory Signaling Pathway for this compound Production cluster_environmental_cues Environmental Cues cluster_global_regulators Global Regulatory Networks cluster_pathway_specific_regulation Pathway-Specific Regulation Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen) G_Protein G-Protein Signaling Pathway Nutrient_Limitation->G_Protein pH_Stress pH, Oxidative Stress pH_Stress->G_Protein Light Light Light->G_Protein Velvet_Complex Velvet Complex (VeA, LaeA) G_Protein->Velvet_Complex Signal Transduction aspoG aspoG (Pathway-Specific Regulator) Velvet_Complex->aspoG Transcriptional Activation (Hypothesized) aspo_BGC 'aspo'/'flas' Biosynthetic Gene Cluster aspoG->aspo_BGC Activation of Gene Expression Aspochalasin_D This compound Production aspo_BGC->Aspochalasin_D

References

The Biosynthesis of Aspochalasin D in Aspergillus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aspochalasin D, a member of the cytochalasan family of mycotoxins, exhibits a range of promising biological activities, including anticancer, antibacterial, and anti-fouling properties. Produced by various fungi, notably species of Aspergillus such as Aspergillus flavipes, the intricate biosynthetic pathway of this polyketide-nonribosomal peptide hybrid molecule has been a subject of significant research interest. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic machinery, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols for key analyses, and provides visual representations of the biosynthetic and regulatory pathways.

Introduction

The cytochalasans are a structurally diverse class of fungal secondary metabolites characterized by a highly substituted isoindolone ring fused to a macrocycle. Their broad spectrum of bioactivities has spurred investigations into their biosynthesis to enable the development of novel therapeutic agents and biotechnological applications. This compound is a prominent member of this family, and understanding its formation at a molecular level is crucial for harnessing its full potential. This guide will delve into the core aspects of its biosynthesis in Aspergillus.

The this compound Biosynthetic Gene Cluster (aspo)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), commonly referred to as the aspo or flas cluster in Aspergillus flavipes. This cluster encodes all the necessary enzymes for the assembly and tailoring of the this compound molecule.

Table 1: Key Genes in the aspo Biosynthetic Cluster and Their Putative Functions

Gene Name (e.g., aspoE)Alternative Name (e.g., flasA)Encoded EnzymePutative Function in this compound Biosynthesis
aspoEflasAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Catalyzes the initial condensation of malonyl-CoA units and L-phenylalanine to form the polyketide-amino acid backbone.
aspoHflasBTrans-enoyl Reductase (trans-ER)Involved in the reduction of the polyketide chain during its assembly.
aspoCflasCHydrolaseFacilitates the formation of the 1,5-dihydro-2H-pyrrol-2-one tautomer intermediate.
aspoBflasDDiels-AlderaseCatalyzes the intramolecular [4+2] cycloaddition to form the core macrocyclic structure of aspochalasin Z.
aspoF-Cytochrome P450 MonooxygenasePerforms hydroxylation of the aspochalasin core skeleton. It is responsible for the hydroxylation leading to TMC-196 and subsequently to this compound.
aspoG-Zinc Finger Transcription FactorA pathway-specific positive regulator that controls the expression of other genes within the aspo cluster.
aspoA-Berberine bridge enzyme (BBE)-like oxidaseA shunt enzyme that can convert biosynthetic intermediates to other aspochalasin analogs, such as aspochalasin P. Its deletion has been shown to increase this compound production.[1][2]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that can be broadly divided into three main stages: backbone assembly, cyclization, and tailoring modifications.

  • Backbone Synthesis : The pathway is initiated by the hybrid PKS-NRPS enzyme, AspoE (flasA). This multi-domain enzyme utilizes eight units of malonyl-CoA and one molecule of L-phenylalanine to synthesize the linear polyketide-peptide precursor. The trans-ER, AspoH (flasB), is involved in the reduction steps during this chain elongation.

  • Intermediate Formation and Cyclization : Following the synthesis of the linear precursor, the hydrolase AspoC (flasC) is proposed to catalyze the formation of a 1,5-dihydro-2H-pyrrol-2-one tautomer. Subsequently, the Diels-Alderase, AspoB (flasD), facilitates a crucial intramolecular [4+2] cycloaddition reaction to form the characteristic isoindolone core and the macrocyclic ring system of aspochalasin Z.

  • Tailoring Modifications : The core skeleton of aspochalasin Z undergoes a series of oxidative modifications catalyzed by tailoring enzymes. The cytochrome P450 monooxygenase, AspoF, is responsible for hydroxylating the core structure to produce an intermediate known as TMC-196, which is then further hydroxylated to yield this compound.

This compound Biosynthesis cluster_0 Core Biosynthesis cluster_1 Key Enzymes Malonyl_CoA 8x Malonyl-CoA Precursor Linear Polyketide- Peptide Precursor Malonyl_CoA->Precursor L_Phe L-Phenylalanine L_Phe->Precursor Pyrrolinone Pyrrolinone Intermediate Precursor->Pyrrolinone AspoC (Hydrolase) Aspochalasin_Z Aspochalasin Z Pyrrolinone->Aspochalasin_Z AspoB (Diels-Alderase) TMC_196 TMC-196 Aspochalasin_Z->TMC_196 AspoF (P450) Aspochalasin_D This compound TMC_196->Aspochalasin_D AspoF (P450, putative) AspoE AspoE (PKS-NRPS) AspoE->Precursor AspoH AspoH (trans-ER) AspoH->Precursor

Figure 1: Proposed biosynthetic pathway of this compound in Aspergillus flavipes.

Regulation of this compound Biosynthesis

The expression of the aspo gene cluster is tightly regulated. A key player in this regulation is AspoG, a putative C2H2 zinc finger transcription factor encoded within the cluster. AspoG acts as a pathway-specific positive regulator, and its overexpression has been shown to significantly increase the production of this compound.[1] The precise molecular mechanisms of AspoG's regulatory action, including its specific binding sites and interactions with other global regulators, are areas of ongoing research.

This compound Regulation AspoG_gene aspoG gene AspoG_protein AspoG Protein (Transcription Factor) AspoG_gene->AspoG_protein Expression aspo_cluster aspo biosynthetic genes (aspoE, aspoB, aspoF, etc.) AspoG_protein->aspo_cluster Activates Transcription Aspochalasin_D This compound Production aspo_cluster->Aspochalasin_D Leads to

Figure 2: Simplified regulatory role of AspoG in this compound biosynthesis.

Quantitative Data on this compound Production

Metabolic engineering strategies have been successfully employed to enhance the production of this compound in Aspergillus flavipes. A notable study demonstrated a significant increase in yield through the deletion of a shunt gene (aspoA) and the overexpression of the pathway-specific regulator (aspoG).[1]

Table 2: this compound Production in Wild-Type and Engineered Aspergillus flavipes Strains

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase
Wild-Type-~43.9-
ΔaspoADeletion of the aspoA shunt gene~165.2~3.8
OE-aspoGOverexpression of the aspoG regulator~324.8~7.4
ΔaspoA::OE-aspoGCombined deletion and overexpression812.118.5

Data adapted from a study on metabolic engineering of Aspergillus flavipes.[1]

Experimental Protocols

This section provides generalized protocols for key experiments in the study of the this compound biosynthetic pathway. These should be optimized for specific laboratory conditions and equipment.

Gene Knockout and Overexpression in Aspergillus flavipes

This protocol outlines a general workflow for genetic manipulation in Aspergillus flavipes using a protoplast-mediated transformation approach.

Gene Manipulation Workflow start Start construct Construct Gene Knockout/Overexpression Cassette start->construct transform Protoplast Transformation construct->transform protoplast Prepare A. flavipes Protoplasts protoplast->transform selection Select Transformants on appropriate medium transform->selection verification Verify Genetic Modification (PCR, Southern Blot) selection->verification analysis Analyze Phenotype (e.g., HPLC-MS for This compound) verification->analysis end End analysis->end

Figure 3: General workflow for genetic manipulation in Aspergillus flavipes.

Protocol:

  • Construct Preparation:

    • For gene knockout, amplify the 5' and 3' flanking regions of the target gene (e.g., aspoA) and fuse them with a selectable marker (e.g., hygromycin resistance gene) using fusion PCR.

    • For overexpression, clone the gene of interest (e.g., aspoG) into an expression vector under the control of a strong constitutive or inducible promoter.

  • Protoplast Preparation:

    • Inoculate A. flavipes spores in a suitable liquid medium and incubate to obtain young mycelia.

    • Harvest the mycelia and treat with a cell wall-lysing enzyme mixture (e.g., driselase, lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer solution (e.g., 1.2 M MgSO4 or 0.6 M KCl).

    • Separate the protoplasts from the mycelial debris by filtration and centrifugation.

  • Transformation:

    • Mix the prepared protoplasts with the DNA construct and a PEG-CaCl2 solution to facilitate DNA uptake.

    • Plate the transformation mixture onto a regeneration medium containing the appropriate selective agent and an osmotic stabilizer.

  • Selection and Verification:

    • Isolate putative transformants and confirm the genetic modification by PCR, Southern blotting, or sequencing.

Heterologous Expression and Purification of Biosynthetic Enzymes

For in vitro characterization, the biosynthetic enzymes can be heterologously expressed in a suitable host, such as E. coli or Saccharomyces cerevisiae. This protocol provides a general outline for expression and purification of a His-tagged enzyme.

Protocol:

  • Cloning:

    • Amplify the coding sequence of the target enzyme (e.g., aspoB) and clone it into an expression vector with a C- or N-terminal polyhistidine (His) tag.

  • Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture to mid-log phase and induce protein expression with IPTG at an optimized temperature and time.

  • Lysis and Purification:

    • Harvest the cells and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity chromatography column.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

    • Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assays (General Approach)

Detailed in vitro assays need to be developed for each specific enzyme. The following provides a general framework.

  • PKS-NRPS (AspoE) Activity Assay:

    • Incubate the purified enzyme with malonyl-CoA, L-phenylalanine, and necessary cofactors (e.g., ATP, NADPH).

    • Monitor the reaction by detecting the consumption of substrates or the formation of the product using radioactive labeling or LC-MS analysis.

  • Diels-Alderase (AspoB) Activity Assay:

    • Synthesize or isolate the substrate (pyrrolinone intermediate).

    • Incubate the substrate with the purified AspoB enzyme.

    • Monitor the formation of the cyclized product (Aspochalasin Z) over time using HPLC or LC-MS. Compare the rate with a no-enzyme control to determine the catalytic activity.

  • Cytochrome P450 (AspoF) Hydroxylase Assay:

    • Reconstitute the purified AspoF with a suitable cytochrome P450 reductase and a cytochrome b5.

    • Incubate the reconstituted system with the substrate (e.g., Aspochalasin Z or TMC-196) and NADPH.

    • Monitor the formation of the hydroxylated product by HPLC or LC-MS.

HPLC-MS Analysis of Aspochalasins

Protocol:

  • Sample Preparation:

    • Extract the fungal culture (mycelium and broth) with an organic solvent such as ethyl acetate.

    • Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol) for analysis.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform full scan analysis to identify the molecular ions of this compound and its intermediates.

    • Use tandem MS (MS/MS) for structural confirmation and quantification using multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus is a complex and fascinating process involving a dedicated gene cluster and a series of intricate enzymatic reactions. Significant progress has been made in elucidating the key enzymes and steps in the pathway. Metabolic engineering has proven to be a powerful tool for enhancing the production of this valuable compound. However, several areas warrant further investigation. The precise catalytic mechanisms of the individual enzymes, particularly the tailoring enzymes that finalize the structure of this compound, require more detailed biochemical characterization. A deeper understanding of the regulatory network governed by AspoG and its interplay with global metabolic signals will be crucial for developing more sophisticated strategies for yield improvement. The continued exploration of the this compound biosynthetic pathway will not only advance our fundamental knowledge of fungal natural product synthesis but also pave the way for the sustainable production of this and other bioactive molecules for pharmaceutical and biotechnological applications.

References

An In-depth Technical Guide to the Mechanism of Action of Aspochalasin D on Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Aspochalasin D, a member of the cytochalasan family of fungal metabolites, modulates the dynamics of the actin cytoskeleton. This document synthesizes current knowledge on its interaction with actin filaments, presents available quantitative data for comparison, details relevant experimental protocols for its study, and illustrates its mechanistic action and downstream effects through signaling pathway diagrams.

Core Mechanism of Action: Beyond Barbed-End Capping

This compound primarily functions as a potent disruptor of actin polymerization, a fundamental process governing cell motility, division, and morphology.[1][2] Like other cytochalasans, it is thought to interfere with the elongation of actin filaments.[2] The canonical mechanism for many well-studied cytochalasans, such as Cytochalasin D, involves high-affinity binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1][3][4] This "capping" action physically obstructs the addition of globular actin (G-actin) monomers, thereby halting filament growth at this dynamic end.[1] While this compound is presumed to share this barbed-end capping activity, its cellular effects suggest a more complex or distinct interaction with the actin cytoskeleton.[1]

A key distinguishing feature of this compound is its potent induction of prominent, rod-like structures containing actin within the cytoplasm of treated cells.[1][5] This is in contrast to other cytochalasans like Cytochalasin B, C, D, and H, which tend to induce the formation of nuclear rodlets.[5] This unique phenomenon suggests that this compound's mechanism may also involve the bundling or aggregation of actin filaments in a manner distinct from its congeners.[1] The formation of these cytoplasmic actin rodlets indicates a potential difference in its interaction with actin filaments or associated actin-binding proteins.[1]

The strong positive correlation between the in vivo effects of a wide range of cytochalasans (including inhibition of cell capping) and their in vitro inhibition of actin filament elongation suggests that the interaction with actin is the primary driver of their biological activity.[5]

Quantitative Data: A Comparative Perspective

ParameterThis compoundCytochalasin DReference
Binding Affinity (Kd) to G-actin Data not readily available~2-20 µM (dependent on divalent cations)[1][6]
Binding Affinity (Kd) to F-actin (barbed end) Data not readily available~2 nM[1]
IC50 for Actin Polymerization Inhibition Data not readily availableHalf-maximal inhibition at 10 nM (in the absence of ATP)[1][3]
IC50 for Cytotoxicity (HeLa cells) ~4.96 µMData varies by cell line[1]
Effect on Actin Elongation Rate Inhibits elongationHalf-maximal inhibition at 10 nM (in the absence of ATP)[1][3]

Visualizing the Mechanism and Cellular Impact

Molecular Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound on actin filaments, emphasizing its primary role as a barbed-end capping agent which leads to the inhibition of filament elongation.

Aspochalasin_D_Mechanism cluster_0 Actin Polymerization cluster_1 Inhibition by this compound G_actin G-actin Monomers (ATP-bound) F_actin F-actin Filament G_actin->F_actin Elongation Capped_F_actin Capped F-actin G_actin->Capped_F_actin Elongation Blocked Barbed_End Pointed_End Aspochalasin_D This compound Aspochalasin_D->F_actin Binds to Barbed End Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Assays In Vitro Biochemical Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Polymerization_Assay Pyrene-Actin Polymerization Assay In_Vitro_Assays->Polymerization_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, Fluorescence Anisotropy) In_Vitro_Assays->Binding_Assay TIRF_Microscopy Single Filament Analysis (TIRF Microscopy) In_Vitro_Assays->TIRF_Microscopy Data_Analysis Data Analysis & Interpretation Polymerization_Assay->Data_Analysis Binding_Assay->Data_Analysis TIRF_Microscopy->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Based_Assays->Cytotoxicity Actin_Staining F-actin Staining (Phalloidin) Cell_Based_Assays->Actin_Staining GF_Actin_Ratio G-actin/F-actin Ratio (Western Blot) Cell_Based_Assays->GF_Actin_Ratio Cytotoxicity->Data_Analysis Actin_Staining->Data_Analysis GF_Actin_Ratio->Data_Analysis Signaling_Pathways Aspochalasin_D This compound Actin_Cytoskeleton Actin Cytoskeleton (Disruption) Aspochalasin_D->Actin_Cytoskeleton Inhibits Polymerization Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin_Cytoskeleton->Rho_GTPases Feedback Loop ERK_MAPK ERK/MAPK Pathway Actin_Cytoskeleton->ERK_MAPK Influences Cell_Processes Cell Adhesion, Migration, Morphology Rho_GTPases->Cell_Processes Regulates Gene_Expression Gene Expression, Cell Proliferation ERK_MAPK->Gene_Expression Regulates

References

The Unveiled Bioactivities of Aspochalasin D: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Potent Actin Cytoskeleton Modulator with Emerging Therapeutic Potential

Aspochalasin D, a member of the cytochalasan family of fungal metabolites, is gaining increasing attention within the scientific community for its significant biological activities. Primarily known for its profound effects on the actin cytoskeleton, this small molecule is a valuable tool for dissecting complex cellular processes and holds promise for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, quantitative data, and the signaling pathways it modulates.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

Similar to other cytochalasans, the primary mechanism of action of this compound is the disruption of the actin cytoskeleton. This dynamic network of filamentous actin (F-actin) is crucial for a multitude of cellular functions, including cell motility, division, and the maintenance of cell shape. This compound exerts its effects by interfering with actin polymerization, the process by which individual actin monomers assemble into filaments.

A distinguishing characteristic of this compound is its ability to induce the formation of distinct actin-containing rodlets within the cytoplasm of treated cells. This phenomenon suggests a nuanced interaction with actin filaments or associated proteins that differs from other well-characterized cytochalasans like Cytochalasin D, which typically induces nuclear rodlets.

Cytotoxic and Antiproliferative Activities

This compound has demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines. While the potency can vary depending on the cell line and experimental conditions, its ability to induce cell death underscores its potential as an anticancer agent.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound against various cell lines. It is important to note that direct comparisons of IC50 values should be approached with caution, as experimental parameters such as cell density, exposure time, and assay methodology can vary between studies.

Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer5.72 µM[1]
Ba/F3-V12Pro-B Cell Lymphoma1.9 µg/mL[2]
NCI-H460Non-small cell lung cancerWeak to moderate cytotoxicity[3]
MCF-7Breast cancerWeak to moderate cytotoxicity[3]
SF-268CNS cancerWeak to moderate cytotoxicity[3]

Modulation of Cellular Signaling Pathways

The disruption of the actin cytoskeleton by this compound has profound downstream consequences on various signaling pathways that are critical for cell survival, proliferation, and migration. The two primary pathways identified to be affected are the Rho GTPase and the ERK/MAPK signaling cascades.

Rho GTPase Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. They control the formation of structures like stress fibers, lamellipodia, and filopodia. By disrupting the actin structures that are downstream of these GTPases, this compound can indirectly affect Rho signaling pathways. This can lead to significant changes in cell adhesion, migration, and overall morphology. The precise mechanism of how this compound-induced actin rodlets influence the activity of guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) that regulate Rho GTPases is an active area of investigation.

RhoGTPase_Pathway This compound's Impact on Rho GTPase Signaling AspochalasinD This compound Actin Actin Cytoskeleton AspochalasinD->Actin Disruption Rodlets Cytoplasmic Actin Rodlets Actin->Rodlets Induces Formation RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Rodlets->RhoGTPases Indirectly Affects Effectors Downstream Effectors (e.g., ROCK, WASp) RhoGTPases->Effectors Activate GEFs GEFs GEFs->RhoGTPases Activate GAPs GAPs GAPs->RhoGTPases Inactivate CytoskeletalChanges Changes in Cell Adhesion, Migration & Morphology Effectors->CytoskeletalChanges

This compound's indirect influence on Rho GTPase signaling.
ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical signaling route involved in cell proliferation and survival. Studies have indicated that the state of the actin cytoskeleton can influence ERK activation, suggesting a feedback loop between the cytoskeleton and this vital signaling pathway. Disruption of actin filaments by agents like cytochalasans can impact ERK activation, although the specific molecular players and the directionality of this effect in the context of this compound require further elucidation.

ERK_MAPK_Pathway Potential Influence of this compound on ERK/MAPK Signaling AspochalasinD This compound Actin Actin Cytoskeleton AspochalasinD->Actin Disruption Feedback Cytoskeletal Integrity Feedback Actin->Feedback Ras Ras Feedback->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothesized modulation of the ERK/MAPK pathway by this compound.

Key Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., HeLa, NCI-H460, MCF-7, SF-268)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include untreated and vehicle-treated (DMSO) controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Workflow MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate24h Incubate 24h Seed->Incubate24h Treat Treat with this compound Incubate24h->Treat IncubateXh Incubate (24, 48, or 72h) Treat->IncubateXh AddMTT Add MTT Solution IncubateXh->AddMTT Incubate4h Incubate 2-4h AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

A streamlined workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Target cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect treated cells.

  • Fixation: Resuspend the cell pellet in PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

This compound is a potent bioactive molecule with a primary mechanism centered on the disruption of the actin cytoskeleton. Its demonstrated cytotoxicity against various cancer cell lines, coupled with its influence on key signaling pathways like Rho GTPase and ERK/MAPK, highlights its potential as a lead compound for anticancer drug development. Further research is warranted to fully elucidate the specific molecular interactions of this compound with actin and its associated proteins, which will provide a more detailed understanding of its unique ability to induce cytoplasmic actin rodlets. Moreover, a more comprehensive evaluation of its efficacy and selectivity in a wider range of cancer models is necessary to translate its promising in vitro activities into potential clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of this compound.

References

Aspochalasin D: An In-depth Technical Guide on a Novel Actin Cytoskeleton Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D is a fungal metabolite belonging to the cytochalasan family, a class of compounds renowned for their profound effects on the actin cytoskeleton.[1][2] As potent disruptors of actin polymerization, cytochalasans serve as invaluable tools in cell biology research and hold significant therapeutic potential. This compound, like its congeners, modulates fundamental cellular processes such as cell motility, division, and intracellular transport by interfering with actin dynamics.[1][3] This technical guide provides a comprehensive overview of the initial studies and literature surrounding this compound, focusing on its mechanism of action, biological activities, and the experimental methodologies used for its characterization.

Mechanism of Action

The primary molecular target of this compound is actin, a critical component of the eukaryotic cytoskeleton. While many cytochalasans, such as the well-characterized Cytochalasin D, primarily act by capping the barbed (fast-growing) end of actin filaments to inhibit polymerization, this compound exhibits a distinct mechanistic nuance.[1] A hallmark of this compound's activity is the induction of unique cytoplasmic actin-containing rod-like structures.[1] This phenomenon suggests a different mode of interaction with actin filaments or associated proteins compared to other members of the cytochalasan family.[1] This disruption of the actin cytoskeleton has downstream consequences on various signaling pathways that are pivotal in regulating cell behavior.

Impact on Cellular Signaling Pathways

The integrity of the actin cytoskeleton is intrinsically linked to cellular signaling cascades. By disrupting actin structures, this compound can indirectly influence pathways such as:

  • Rho GTPase Signaling: The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton, controlling the formation of stress fibers, lamellipodia, and filopodia.[1] this compound's interference with these actin structures can lead to alterations in cell adhesion, migration, and morphology, which are all processes governed by Rho GTPase signaling.[1]

  • ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that can be modulated by the state of the actin cytoskeleton.[1] Changes in actin dynamics can impact the spatial organization and activity of components of the ERK/MAPK pathway, thereby affecting cell proliferation, differentiation, and survival.

G cluster_0 This compound Action cluster_1 Downstream Signaling Effects cluster_2 Cellular Outcomes This compound This compound Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton Disruption Induction of Cytoplasmic Actin Rodlets Induction of Cytoplasmic Actin Rodlets Actin Cytoskeleton Disruption->Induction of Cytoplasmic Actin Rodlets Rho GTPase Pathway Modulation Rho GTPase Pathway Modulation Actin Cytoskeleton Disruption->Rho GTPase Pathway Modulation ERK/MAPK Pathway Modulation ERK/MAPK Pathway Modulation Actin Cytoskeleton Disruption->ERK/MAPK Pathway Modulation Changes in Cell Adhesion & Migration Changes in Cell Adhesion & Migration Rho GTPase Pathway Modulation->Changes in Cell Adhesion & Migration Effects on Cell Proliferation & Survival Effects on Cell Proliferation & Survival ERK/MAPK Pathway Modulation->Effects on Cell Proliferation & Survival

Caption: this compound signaling cascade.

Biological Activities

This compound has demonstrated a range of biological activities, with its cytotoxic and anti-proliferative effects being the most prominent.[2][4] These activities are attributed to its ability to disrupt the actin cytoskeleton, which is crucial for the rapidly dividing nature of cancer cells.

Cytotoxicity

Initial studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines.[5] Its efficacy is often compared with other aspochalasin analogs, revealing structure-activity relationships that are crucial for the development of potential anti-cancer therapeutics.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its related analogs, primarily focusing on their cytotoxic activities (IC50 values) against different cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundNCI-H460 (Lung)CytotoxicityWeak to moderate[4]
This compoundMCF-7 (Breast)CytotoxicityWeak to moderate[4]
This compoundSF-268 (CNS)CytotoxicityWeak to moderate[4]
Aspochalasin INCI-H460 (Lung)CytotoxicityWeak to moderate[7]
Aspochalasin IMCF-7 (Breast)CytotoxicityWeak to moderate[7]
Aspochalasin ISF-268 (CNS)CytotoxicityWeak to moderate[7]
Aspochalasin IMel-Ab (Murine melanoma)Melanogenesis Inhibition22.4[7]

Experimental Protocols

Reproducible and precise experimental design is fundamental when investigating the effects of actin-targeting compounds like this compound. Below are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that prevents confluence by the end of the experiment. Allow cells to adhere overnight.[1]

  • Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control. Incubate for a designated period (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

  • Solubilization and Measurement: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Measure the absorbance at approximately 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[1]

start Start A Seed cells in 96-well plate and allow to adhere overnight start->A 1. Cell Seeding end End B Treat cells with this compound (serial dilutions) A->B 2. Compound Treatment C Incubate for 24-72 hours B->C 3. Incubation D Add MTT solution and incubate for 2-4 hours C->D 4. MTT Addition E Remove medium and add DMSO D->E 5. Solubilization F Measure absorbance at 570 nm E->F 6. Measurement G Calculate % viability and determine IC50 F->G 7. Data Analysis G->end

Caption: MTT Assay Workflow.

Actin Polymerization Assay (Pyrene-Labeled Actin)

This in vitro assay measures the rate and extent of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.[1]

Methodology:

  • Reagent Preparation: Prepare G-actin Buffer (G-buffer) and 10x Polymerization Buffer. Keep pyrene-labeled G-actin on ice.[1]

  • Assay Setup: In a fluorometer cuvette or a black 96-well plate, combine G-actin (containing a small percentage of pyrene-labeled G-actin) with G-buffer.[1]

  • Compound Addition: Add this compound or a vehicle control (e.g., DMSO) to the desired final concentration. Incubate for a short period at room temperature.[1]

  • Initiate Polymerization: Start the polymerization by adding 1/10th the volume of 10x Polymerization Buffer.[1]

  • Fluorescence Monitoring: Immediately begin monitoring the increase in pyrene (B120774) fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time until the signal plateaus.[1]

  • Data Analysis: The initial rate of polymerization is determined from the slope of the initial linear phase of the fluorescence curve. The extent of polymerization is determined by the final plateau of fluorescence intensity.[1]

start Start A G-actin, Pyrene-labeled G-actin, G-buffer, 10x Polymerization Buffer start->A 1. Prepare Reagents end End B Combine G-actin and buffer in cuvette/plate A->B 2. Assay Setup C Add this compound or vehicle control B->C 3. Add Compound D Add 10x Polymerization Buffer C->D 4. Initiate Polymerization E Measure fluorescence increase over time D->E 5. Monitor Fluorescence F Determine initial rate and extent of polymerization E->F 6. Analyze Data F->end

Caption: Actin Polymerization Assay Workflow.

F-Actin Staining (Phalloidin Staining)

This method allows for the visualization of the F-actin cytoskeleton in fixed cells using fluorescently labeled phalloidin (B8060827), which specifically binds to F-actin.[1]

Methodology:

  • Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with a suitable fixative (e.g., paraformaldehyde).[1]

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow the entry of phalloidin.[1]

  • Phalloidin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the F-actin cytoskeleton using a fluorescence microscope.[1]

Conclusion

This compound is a valuable tool for studying the intricate dynamics of the actin cytoskeleton. Its unique ability to induce cytoplasmic actin rodlets distinguishes it from other cytochalasans and offers novel avenues for research into actin-associated cellular processes.[1] Further investigation into its specific interactions with actin-binding proteins and its effects on various signaling pathways will be crucial for elucidating its full therapeutic potential, particularly in the context of oncology and other diseases characterized by aberrant cell motility and proliferation. The experimental protocols detailed herein provide a solid foundation for researchers to explore the multifaceted activities of this intriguing fungal metabolite.

References

Unlocking Antifungal Potential: A Technical Guide to the Aspochalasin D Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasins are a class of cytochalasan fungal secondary metabolites known for their diverse and potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. Aspochalasin D, a prominent member of this family, has attracted significant interest for its potential applications in agriculture and medicine. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster, detailing its identification, functional analysis, and strategies for enhancing its production. The guide is designed to equip researchers and drug development professionals with the knowledge and methodologies to further investigate and harness the therapeutic potential of this compound.

The biosynthesis of aspochalasins originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] In fungi such as Aspergillus flavipes and Aspergillus terreus, the genes responsible for this compound production are organized in a contiguous cluster, often referred to as the "aspo" or "flas" gene cluster.[2] Understanding the function and regulation of these genes is paramount for the targeted engineering of fungal strains to improve yields and generate novel analogs.

The this compound ("flas") Gene Cluster in Aspergillus flavipes

The identification of the this compound gene cluster was achieved through a combination of bioinformatics analysis of the fungal genome and experimental validation via gene disruption and overexpression studies.[2][3] Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in predicting the boundaries of biosynthetic gene clusters (BGCs) and annotating the putative functions of the encoded enzymes based on sequence homology.[2]

The core of the this compound biosynthetic machinery is a multi-domain PKS-NRPS hybrid enzyme.[2] This enzyme utilizes malonyl-CoA and L-leucine as precursors to construct the characteristic polyketide-amino acid backbone of aspochalasins.[1] Subsequent modifications by tailoring enzymes, including oxidases and reductases, lead to the formation of this compound and its various derivatives.[2]

Below is a summary of the key genes identified in the "flas" gene cluster of Aspergillus flavipes and their proposed functions in aspochalasin biosynthesis.

GenePutative FunctionRole in this compound Biosynthesis
flasAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Catalyzes the initial steps of backbone synthesis by condensing malonyl-CoA units and incorporating L-leucine.[4][5][6][7]
flasBTrans-enoyl ReductaseInvolved in the reduction of double bonds during the polyketide chain assembly.[4][5][6][7]
flasCHydrolaseMay be involved in the release of the completed polyketide-amino acid chain from the PKS-NRPS enzyme.[4][5][6][7]
flasDDiels-AlderasePotentially catalyzes an intramolecular Diels-Alder reaction to form the characteristic fused ring system of the aspochalasin core.[4][5][6][7]
flasFFAD-dependent OxidaseA key tailoring enzyme that catalyzes the oxidation of this compound at the C18 hydroxyl group to generate other aspochalasin monomers.[4][8]
aspoGPathway-specific RegulatorA transcription factor that positively regulates the expression of the other genes within the aspo/flas cluster.[1][8][9]

Enhancing this compound Production through Metabolic Engineering

The native production levels of this compound in wild-type fungal strains are often too low for commercial applications.[8][9] Metabolic engineering strategies have been successfully employed to significantly enhance the yield. A key approach involves the manipulation of regulatory and competing pathway genes.

One successful strategy involved the deletion of a shunt gene, aspoA, and the overexpression of the pathway-specific positive regulator, aspoG, in Aspergillus flavipes. This combination of genetic modifications led to a remarkable 18.5-fold increase in this compound production, reaching a titer of 812.1 mg/L under optimized fermentation conditions.[8][9]

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase
Aspergillus flavipes Wild-TypeNone~43.91.0
Engineered StrainDeletion of aspoA, Overexpression of aspoG812.118.5

Experimental Protocols

This section provides an overview of key experimental methodologies for the identification and analysis of the this compound gene cluster.

Fungal Strain and Culture Conditions
  • Strain: Aspergillus flavipes (e.g., ATCC 11013)

  • Media: Potato Dextrose Agar (PDA) for routine culture and sporulation. For secondary metabolite production, a suitable liquid fermentation medium such as Potato Dextrose Broth (PDB) or a defined minimal medium supplemented with specific precursors can be used.

  • Incubation: Cultures are typically incubated at 25-28°C for 7-14 days.

Bioinformatic Identification of the Gene Cluster
  • Genome Sequencing: The genome of the this compound-producing fungus is sequenced using next-generation sequencing technologies.

  • Gene Cluster Prediction: The sequenced genome is analyzed using bioinformatics tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.[2]

  • Homology Analysis: The predicted genes within the cluster are compared to known fungal gene clusters to assign putative functions.

Gene Deletion via Agrobacterium-mediated Transformation

This protocol outlines a general procedure for targeted gene deletion in Aspergillus species.

  • Construct Preparation: A gene replacement cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

  • Agrobacterium Transformation: The gene replacement cassette is cloned into a binary vector and transformed into a suitable Agrobacterium tumefaciens strain (e.g., EHA105).

  • Co-cultivation: Aspergillus spores are co-cultivated with the transformed Agrobacterium on an induction medium containing acetosyringone (B1664989) to facilitate T-DNA transfer.

  • Selection: Transformants are selected on a medium containing an appropriate antibiotic to kill the Agrobacterium (e.g., cefotaxime) and the selective agent for the fungal marker (e.g., hygromycin).

  • Verification: Successful gene deletion is confirmed by PCR analysis of genomic DNA from the transformants.

Overexpression of Regulatory Genes
  • Construct Preparation: The coding sequence of the regulatory gene (e.g., aspoG) is cloned into an expression vector under the control of a strong constitutive promoter (e.g., the glyceraldehyde-3-phosphate dehydrogenase promoter, gpdA).

  • Fungal Transformation: The overexpression construct is introduced into the fungal host using methods such as protoplast transformation or Agrobacterium-mediated transformation.

  • Selection and Verification: Transformants are selected based on a selectable marker present on the expression vector, and successful integration and overexpression are confirmed by PCR and quantitative real-time PCR (qRT-PCR), respectively.

Extraction and HPLC Analysis of this compound
  • Extraction: The fungal culture (mycelium and broth) is extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness.

  • Sample Preparation: The dried extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where aspochalasins show maximum absorbance (e.g., 220 nm).

    • Quantification: this compound is quantified by comparing the peak area to a standard curve generated with a purified this compound standard.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from fungal mycelium grown under specific conditions using a suitable RNA extraction kit or method.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: The relative expression levels of the target genes (e.g., flasA, aspoG) are quantified using a real-time PCR system with SYBR Green or a probe-based detection method. The expression levels are normalized to a constitutively expressed reference gene (e.g., β-tubulin or actin).

Visualizing Biosynthetic and Regulatory Pathways

To better understand the complex processes involved in this compound biosynthesis and its regulation, graphical representations are invaluable. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and the hierarchical regulatory network.

Aspochalasin_D_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_cyclization_tailoring Cyclization & Tailoring cluster_products Products Malonyl_CoA Malonyl-CoA PKS_NRPS flasA (PKS-NRPS) Malonyl_CoA->PKS_NRPS L_Leucine L-Leucine L_Leucine->PKS_NRPS Reductase flasB (Reductase) PKS_NRPS->Reductase Polyketide Chain Elongation Hydrolase flasC (Hydrolase) Reductase->Hydrolase Diels_Alderase flasD (Diels-Alderase) Hydrolase->Diels_Alderase Linear Precursor Aspochalasin_D This compound Diels_Alderase->Aspochalasin_D Cyclization Oxidase flasF (Oxidase) Other_Aspochalasins Other Aspochalasins Oxidase->Other_Aspochalasins Oxidation Aspochalasin_D->Oxidase

Caption: Proposed biosynthetic pathway of this compound.

Aspochalasin_Regulation cluster_global_regulators Global Regulators cluster_pathway_regulator Pathway-Specific Regulator cluster_biosynthetic_genes Biosynthetic Genes cluster_product Product Environmental_Cues Environmental Cues (e.g., nutrient limitation, light) LaeA_Velvet LaeA/Velvet Complex Environmental_Cues->LaeA_Velvet aspoG aspoG (Transcription Factor) LaeA_Velvet->aspoG Activates flasA flasA aspoG->flasA Activates Transcription flasB flasB aspoG->flasB flasC flasC aspoG->flasC flasD flasD aspoG->flasD flasF flasF aspoG->flasF Aspochalasin_D This compound flasA->Aspochalasin_D flasB->Aspochalasin_D flasC->Aspochalasin_D flasD->Aspochalasin_D flasF->Aspochalasin_D

Caption: Regulatory network of this compound biosynthesis.

Conclusion and Future Perspectives

The identification and functional characterization of the this compound gene cluster have provided a solid foundation for understanding the biosynthesis of this important class of fungal secondary metabolites. The successful application of metabolic engineering strategies to dramatically increase this compound production highlights the potential for developing commercially viable processes for its synthesis.

Future research in this area should focus on several key aspects. A more detailed elucidation of the enzymatic mechanisms of the tailoring enzymes within the cluster could enable the rational design of novel aspochalasin analogs with improved biological activities. Further investigation into the global and pathway-specific regulatory networks will be crucial for developing more sophisticated and robust strain engineering strategies. The application of synthetic biology tools and CRISPR-Cas9-based genome editing will undoubtedly accelerate progress in this field, paving the way for the discovery and development of new aspochalasin-based therapeutics. This technical guide serves as a comprehensive resource to support these ongoing and future endeavors in the exciting field of fungal natural product research.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Aspochalasin D from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Aspochalasin D, a bioactive secondary metabolite produced by various fungal species. This compound, a member of the cytochalasan family, has demonstrated significant biological activities, including antibacterial and cytotoxic effects, making it a compound of interest for drug discovery and development.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful extraction and purification.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₅NO₄[2][3][4]
Molecular Weight 401.5 g/mol [2][3][4]
Appearance White to pale-yellow amorphous powder[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol (B129727) (MeOH), Ethanol (EtOH), and N,N-Dimethylformamide (DMF)[2][3]
Purity >95% by HPLC[3]
Long Term Storage -20°C[3]

Experimental Protocols

The following protocols detail the methodology for the production, extraction, purification, and analysis of this compound from fungal cultures.

Protocol 1: Fungal Culture and Fermentation

This protocol describes the submerged fermentation of Aspergillus flavipes for the production of this compound.

1.1. Fungal Strain and Media:

  • Producing Organism: Aspergillus flavipes[1]

  • Culture Media:

    • Seed Culture Medium: Potato Dextrose Broth (PDB) is a common medium for initial fungal growth.[1]

    • Production Medium: A specialized medium can be optimized for high yields. For instance, a production of 812.1 mg/L was achieved with optimized conditions.[1][4] A common alternative is Yeast Extract Sucrose (YES) broth.

1.2. Inoculation and Incubation:

  • Prepare a spore suspension of Aspergillus flavipes from a mature culture grown on Potato Dextrose Agar (PDA).

  • Inoculate the seed culture medium with the spore suspension.

  • Incubate the seed culture at 25-28°C for 2-3 days on a rotary shaker at 150-180 rpm.

  • Transfer the seed culture to the production medium at an appropriate inoculation ratio (e.g., 5-10% v/v).

  • Incubate the production culture at 25-28°C for 7-14 days on a rotary shaker at 150-180 rpm.[1]

Protocol 2: Extraction of Crude this compound

This protocol outlines the extraction of this compound from the fungal culture broth and mycelium.

2.1. Harvesting:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

2.2. Extraction:

  • Broth Extraction: Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate (B1210297) (EtOAc). Repeat this process three times to ensure complete extraction. Combine the organic layers.

  • Mycelium Extraction: The mycelial mass can be extracted separately with ethyl acetate or methanol.[1] Macerate the mycelium in the solvent for 24-48 hours with occasional agitation. Filter the extract and repeat the extraction process twice more.

  • Combine and Concentrate: Combine all the ethyl acetate extracts from both the broth and the mycelium. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol details the purification of this compound from the crude extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

3.1. Silica (B1680970) Gel Column Chromatography (Primary Purification):

  • Column Preparation: Prepare a silica gel column (e.g., 100-200 mesh) using a slurry packing method with a non-polar solvent such as hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the prepared column.

  • Stepwise Gradient Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient could be:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1 v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1 v/v)

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC). Combine the fractions containing this compound based on the TLC analysis.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification): For obtaining high-purity this compound, a preparative HPLC step is recommended.

  • Column: C18 Reverse Phase column (e.g., dimensions 10 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent from the collected fraction to yield pure this compound.

Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC)

This protocol is for the analytical determination of this compound purity and quantification.

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% v/v Formic Acid

    • B: Acetonitrile with 0.1% v/v Formic Acid

  • Gradient Program:

    • 0-20 min: 5-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode-Array Detector (DAD) at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis Fungus Aspergillus flavipes Culture Media Submerged Fermentation (PDB/YES Broth, 25-28°C, 7-14 days) Fungus->Media Harvest Harvesting (Filtration/Centrifugation) Media->Harvest Mycelium Mycelium Harvest->Mycelium Broth Culture Broth Harvest->Broth Extract_Mycelium Mycelium Extraction (Ethyl Acetate) Mycelium->Extract_Mycelium Extract_Broth Broth Extraction (Ethyl Acetate) Broth->Extract_Broth Combine Combine Extracts Extract_Mycelium->Combine Extract_Broth->Combine Concentrate Concentration (Rotary Evaporation) Combine->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract Column_Chrom Silica Gel Column Chromatography (Hexane:EtOAc:MeOH gradient) Crude_Extract->Column_Chrom TLC TLC Analysis of Fractions Column_Chrom->TLC Pool Pool Fractions TLC->Pool Semi_Pure Semi-Purified this compound Pool->Semi_Pure Prep_HPLC Preparative HPLC (C18, MeOH:H2O gradient) Semi_Pure->Prep_HPLC Pure_AspoD Pure this compound Prep_HPLC->Pure_AspoD Analytical_HPLC Analytical HPLC Pure_AspoD->Analytical_HPLC MS_NMR Mass Spectrometry & NMR Pure_AspoD->MS_NMR

Caption: Workflow for this compound extraction and purification.

Signaling Pathway: Mechanism of Action

Aspochalasins, as part of the broader cytochalasan family, are known to exert their biological effects primarily through the disruption of the actin cytoskeleton.

Signaling_Pathway AspD This compound Polymerization Actin Polymerization AspD->Polymerization Inhibits Actin Actin Filaments Depolymerization Actin Depolymerization Actin->Depolymerization Undergoes Polymerization->Actin Leads to Cytoskeleton Cytoskeleton Disruption Polymerization->Cytoskeleton Depolymerization->Cytoskeleton Cell_Processes Cell Motility, Division, and Shape Maintenance Cytoskeleton->Cell_Processes Affects

Caption: Mechanism of action of this compound on the actin cytoskeleton.

References

Application Notes and Protocols for Aspochalasin D in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Aspochalasin D, a member of the cytochalasan family of mycotoxins, in cell culture for cancer research. This document details its mechanism of action, provides protocols for key experimental assays, and summarizes its effects on various cancer cell lines.

Introduction

This compound is a fungal metabolite that exhibits cytotoxic and anti-proliferative activities against cancer cells. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell motility, division, and morphology. By interfering with actin polymerization, this compound induces a cascade of cellular events that can lead to cell cycle arrest and apoptosis, making it a compound of interest in cancer research and drug development.

Mechanism of Action

This compound, like other cytochalasans, binds to the barbed (fast-growing) end of actin filaments. This interaction inhibits the addition of new actin monomers, leading to a net depolymerization of existing filaments and disruption of the cellular actin network.[1] This disruption of the cytoskeleton is a significant cellular stressor that can trigger downstream signaling pathways, including those involved in apoptosis.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic effects of this compound and the structurally similar compound Cytochalasin D have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. While specific IC50 values for this compound are limited in publicly available literature, the following tables provide available data for this compound and more extensive data for Cytochalasin D to serve as a reference for experimental design.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines [2]

CompoundCell LineCancer TypeIC50 (µM)
This compoundHeLaCervical Cancer5.72

Table 2: Cytotoxicity of Aspochalasin I (a closely related analog) in Human Cancer Cell Lines [1]

CompoundCell LineDescriptionCytotoxicity
Aspochalasin INCI-H460Non-Small Cell Lung CancerWeak to Moderate
Aspochalasin IMCF-7Breast AdenocarcinomaWeak to Moderate
Aspochalasin ISF-268GlioblastomaWeak to Moderate

Table 3: Illustrative IC50 Values for Cytochalasin D in Various Cancer Cell Lines (MTT Assay) [1]

CompoundCell LineIncubation Time (h)IC50 (µM)
Cytochalasin DHeLa48~2.5
Cytochalasin DA54948~5.0
Cytochalasin DJurkat24~1.0

Note: The data for Cytochalasin D is provided for comparative purposes due to the limited availability of quantitative data for this compound. Researchers should determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

This compound is hydrophobic and requires dissolution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 479.6 g/mol , dissolve 4.796 mg in 1 mL of DMSO.

  • Working Solution Preparation:

    • Determine the final desired working concentration of this compound.

    • Calculate the volume of the 10 mM stock solution needed. To minimize DMSO toxicity, the final concentration of DMSO in the cell culture medium should be ≤ 0.1%.[3]

    • For a 1:1000 dilution (e.g., to achieve a 10 µM working solution from a 10 mM stock), add 1 µL of the stock solution to 999 µL of pre-warmed cell culture medium.

    • Gently vortex to mix thoroughly.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO in the culture medium without this compound.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound working solutions

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[4]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound working solutions

  • Phosphate-buffered saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency after 24 hours. Treat cells with the desired concentrations of this compound for the intended duration. Include a vehicle control.[1]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system or X-ray film

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[6]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.[6]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[6]

    • Separate the proteins by SDS-PAGE.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody overnight at 4°C.[6]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[6]

Signaling Pathways and Visualizations

This compound's disruption of the actin cytoskeleton can influence several signaling pathways critical in cancer cell survival and proliferation.

Rho GTPase Signaling Pathway

Rho GTPases are key regulators of the actin cytoskeleton. Disruption of actin dynamics by this compound can indirectly affect Rho signaling, leading to changes in cell adhesion, migration, and morphology.

Rho_GTPase_Pathway This compound This compound Actin Filaments Actin Filaments This compound->Actin Filaments inhibits polymerization Disruption Disruption Actin Filaments->Disruption Rho GTPases Rho GTPases (Rho, Rac, Cdc42) Disruption->Rho GTPases dysregulates Downstream Effectors Downstream Effectors Rho GTPases->Downstream Effectors activates/ inhibits Cellular Processes Cell Adhesion Cell Migration Cell Morphology Downstream Effectors->Cellular Processes Apoptosis_Pathway This compound This compound Actin Disruption Actin Cytoskeleton Disruption This compound->Actin Disruption Mitochondrial Stress Mitochondrial Stress Actin Disruption->Mitochondrial Stress Caspase Activation Initiator Caspases (e.g., Caspase-9) Executioner Caspases (e.g., Caspase-3) Mitochondrial Stress->Caspase Activation triggers Substrate Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase Activation->Substrate Cleavage leads to Apoptosis Apoptosis Substrate Cleavage->Apoptosis MTT_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with\nthis compound Treat with This compound Incubate 24h->Treat with\nthis compound Incubate\n(24-72h) Incubate (24-72h) Treat with\nthis compound->Incubate\n(24-72h) Add MTT Add MTT Incubate\n(24-72h)->Add MTT Incubate 2-4h Incubate 2-4h Add MTT->Incubate 2-4h Add\nSolubilizer Add Solubilizer Incubate 2-4h->Add\nSolubilizer Read Absorbance\n(570 nm) Read Absorbance (570 nm) Add\nSolubilizer->Read Absorbance\n(570 nm) Calculate\nViability & IC50 Calculate Viability & IC50 Read Absorbance\n(570 nm)->Calculate\nViability & IC50 Apoptosis_Workflow Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in\nBinding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in\nBinding Buffer Stain with\nAnnexin V & PI Stain with Annexin V & PI Resuspend in\nBinding Buffer->Stain with\nAnnexin V & PI Incubate 15 min Incubate 15 min Stain with\nAnnexin V & PI->Incubate 15 min Analyze by\nFlow Cytometry Analyze by Flow Cytometry Incubate 15 min->Analyze by\nFlow Cytometry

References

Determining the IC50 of Aspochalasin D: Application Notes and Protocols for Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Aspochalasin D, a member of the cytochalasan family of mycotoxins. This document outlines the underlying principles of this compound's cytotoxicity, presents available IC50 data, and offers detailed protocols for assessing its anti-proliferative effects on cancer cell lines.

Introduction

This compound belongs to the cytochalasan class of fungal metabolites known to exhibit potent biological activities, including cytotoxic effects against various cancer cell lines. The primary mechanism of action for cytochalasans is the disruption of the actin cytoskeleton. By binding to actin filaments, they inhibit polymerization and depolymerization, leading to alterations in cell morphology, motility, and the induction of programmed cell death (apoptosis). The determination of the IC50 value is a critical step in preclinical drug development, providing a quantitative measure of a compound's potency.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound and related compounds have been evaluated in several human cancer cell lines. The following table summarizes the available data. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HeLaCervical Cancer5.72[1]
Aspochalasin INCI-H460Non-small cell lung cancerWeak to moderate[1][2]
MCF-7Breast cancerWeak to moderate[1][2]
SF-268CNS cancerWeak to moderate[1][2]
Aspochalasin JNCI-H460Non-small cell lung cancerWeak to moderate[1]
MCF-7Breast cancerWeak to moderate[1]
SF-268CNS cancerWeak to moderate[1]
Aspochalasin KNCI-H460Non-small cell lung cancerWeak to moderate[1]
MCF-7Breast cancerWeak to moderate[1]
SF-268CNS cancerWeak to moderate[1]

Signaling Pathway

This compound-induced cytotoxicity is primarily initiated by the disruption of the actin cytoskeleton. This cellular stress triggers the intrinsic (mitochondrial) pathway of apoptosis. The disruption of actin filaments can lead to the activation of tumor suppressor proteins like p53. This, in turn, alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.

aspochalasin_d_pathway Aspochalasin_D This compound Actin Actin Filament Dynamics Aspochalasin_D->Actin Inhibits Disruption Disruption of Actin Cytoskeleton Actin->Disruption Cellular_Stress Cellular Stress Disruption->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Mitochondria Mitochondrial Dysfunction Cellular_Stress->Mitochondria p53->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

This compound-induced apoptosis pathway.

Experimental Protocols

The following are detailed protocols for determining the IC50 value of this compound using common cell viability assays.

Experimental Workflow: IC50 Determination

ic50_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Prepare_Compound 2. Prepare this compound Stock Solution Seed_Cells 3. Seed Cells in 96-well Plate Prepare_Compound->Seed_Cells Treat_Cells 4. Treat Cells with Serial Dilutions of this compound Seed_Cells->Treat_Cells Incubate 5. Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent 6. Add Viability Assay Reagent Incubate->Add_Reagent Measure_Signal 7. Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure_Signal Calculate_Viability 8. Calculate Percent Viability Measure_Signal->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Value Plot_Curve->Determine_IC50

References

Flow Cytometry Analysis of Cells Treated with Aspochalasin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin D is a member of the cytochalasan family of mycotoxins, known for its potent effects on the actin cytoskeleton. Like other cytochalasans, this compound disrupts actin polymerization, leading to a cascade of cellular events including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. A unique characteristic of this compound is its ability to induce the formation of cytoplasmic actin rodlets.[1] These properties make this compound a compound of interest in cancer research and drug development. Flow cytometry is a powerful technique for the quantitative analysis of these cellular responses to this compound treatment.

This document provides detailed application notes and protocols for the analysis of apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on a model cancer cell line (e.g., HeLa cells). The IC50 value for this compound in HeLa cells has been reported to be approximately 5.72 µM. The data presented below is illustrative and demonstrates the expected dose-dependent and time-dependent effects of this compound. Researchers should perform their own experiments to determine the precise effects on their specific cell line and experimental conditions.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in HeLa Cells (48-hour treatment)

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1.080.4 ± 3.510.1 ± 1.29.5 ± 1.8
5.045.7 ± 4.225.8 ± 2.528.5 ± 3.1
10.015.3 ± 2.840.2 ± 3.944.5 ± 4.5

Table 2: Time-Course of this compound-Induced Apoptosis in HeLa Cells (5 µM Treatment)

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096.1 ± 1.92.1 ± 0.41.8 ± 0.3
1278.5 ± 4.112.3 ± 2.19.2 ± 1.5
2460.2 ± 3.820.7 ± 2.919.1 ± 2.4
4845.7 ± 4.225.8 ± 2.528.5 ± 3.1

Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Control)55.3 ± 3.228.1 ± 2.516.6 ± 1.91.5 ± 0.4
1.058.9 ± 3.825.4 ± 2.115.7 ± 1.73.2 ± 0.8
5.065.2 ± 4.515.3 ± 1.819.5 ± 2.28.7 ± 1.3
10.070.1 ± 5.18.7 ± 1.221.2 ± 2.815.4 ± 2.1

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells (or other cell line of interest)

  • This compound

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • HeLa cells (or other cell line of interest)

  • This compound

  • Complete culture medium

  • PBS, pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A sub-G1 peak may also be visible, representing apoptotic cells with fragmented DNA.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis cell_seeding Seed HeLa Cells incubation_24h Incubate 24h cell_seeding->incubation_24h aspochalasin_d_treatment Treat with this compound incubation_24h->aspochalasin_d_treatment incubation_treatment Incubate (e.g., 24h, 48h) aspochalasin_d_treatment->incubation_treatment harvest_apoptosis Harvest Cells incubation_treatment->harvest_apoptosis For Apoptosis harvest_cell_cycle Harvest Cells incubation_treatment->harvest_cell_cycle For Cell Cycle wash_pbs_apoptosis Wash with PBS harvest_apoptosis->wash_pbs_apoptosis stain_annexin_pi Stain with Annexin V-FITC & PI wash_pbs_apoptosis->stain_annexin_pi flow_cytometry_apoptosis Flow Cytometry Analysis stain_annexin_pi->flow_cytometry_apoptosis fixation Fix with 70% Ethanol harvest_cell_cycle->fixation stain_pi Stain with PI/RNase A fixation->stain_pi flow_cytometry_cell_cycle Flow Cytometry Analysis stain_pi->flow_cytometry_cell_cycle

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_cytoskeleton Actin Cytoskeleton Disruption cluster_signaling Downstream Signaling cluster_cellular_effects Cellular Effects aspochalasin_d This compound actin_polymerization Actin Polymerization Inhibition aspochalasin_d->actin_polymerization actin_rodlets Cytoplasmic Actin Rodlet Formation aspochalasin_d->actin_rodlets rho_gdp Rho GTPase Signaling Alteration actin_polymerization->rho_gdp erk_mapk ERK/MAPK Pathway Modulation actin_polymerization->erk_mapk apoptosis_cascade Apoptosis Signaling Cascade actin_polymerization->apoptosis_cascade morphology_change Changes in Cell Morphology rho_gdp->morphology_change cell_cycle_arrest Cell Cycle Arrest erk_mapk->cell_cycle_arrest apoptosis Apoptosis apoptosis_cascade->apoptosis cell_cycle_arrest->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aspochalasin D Production via Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the yield of Aspochalasin D through metabolic engineering of Aspergillus species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield a focus of metabolic engineering?

This compound is a fungal secondary metabolite belonging to the cytochalasan family. It exhibits a range of bioactive properties, including anticancer, antibacterial, and antifouling activities. However, its low natural production levels in wild-type fungal strains limit its potential for research and commercial applications. Metabolic engineering offers a targeted approach to enhance its production by modifying the fungus's genetic and metabolic pathways.

Q2: What are the primary metabolic engineering strategies to increase this compound yield?

The main strategies involve:

  • Overexpression of pathway-specific positive regulators: Increasing the expression of genes that positively regulate the this compound biosynthetic gene cluster can boost its production. For instance, overexpressing the regulator aspoG has been shown to significantly increase yield[1][2].

  • Deletion of competing pathway genes: By knocking out genes involved in metabolic pathways that divert precursors away from this compound synthesis, the metabolic flux can be redirected towards the desired product. The deletion of the shunt gene aspoA is a prime example of this strategy[1][2].

  • Precursor feeding: Supplementing the fermentation medium with precursors of the this compound biosynthetic pathway can potentially increase the final yield.

Q3: Which fungal species are typically used for this compound production and engineering?

Aspergillus flavipes has been identified as a producer of this compound and has been successfully engineered to improve yields[1][2]. Other Aspergillus species, such as Aspergillus ochraceus, are also known producers of various aspochalasins and could be potential candidates for metabolic engineering[3][4].

Troubleshooting Guides

Gene Overexpression Issues
Problem Possible Cause(s) Troubleshooting Steps
Low or no expression of the target gene (e.g., aspoG) 1. Inefficient promoter. 2. Incorrect vector construction. 3. Suboptimal codon usage for the host. 4. Instability of the expression cassette.1. Use a strong, constitutive promoter known to be effective in Aspergillus, such as PgpdA. 2. Verify the integrity of the constructed plasmid by sequencing. 3. Synthesize the gene with codon optimization for the specific Aspergillus host. 4. Integrate the expression cassette into the fungal genome for stable expression.
No significant increase in this compound yield despite successful gene overexpression 1. The overexpressed gene is not the rate-limiting step. 2. Limited availability of precursors. 3. Feedback inhibition of the biosynthetic pathway.1. Target other potential bottleneck enzymes in the pathway for overexpression. 2. Experiment with precursor feeding to supplement the metabolic pool. 3. Investigate and potentially modify regulatory elements that may cause feedback inhibition.
Gene Knockout (e.g., aspoA) Issues
Problem Possible Cause(s) Troubleshooting Steps
Low efficiency of gene knockout 1. Inefficient homologous recombination. 2. Poorly designed guide RNA (gRNA) for CRISPR/Cas9. 3. Ineffective delivery of the knockout cassette/CRISPR system.1. Use a host strain with a deficient non-homologous end joining (NHEJ) pathway (e.g., ku70 or ku80 mutant) to increase the frequency of homologous recombination. 2. Design and test multiple gRNAs targeting different sites within the gene. 3. Optimize the protoplast transformation protocol for efficient DNA uptake.
Off-target effects of CRISPR/Cas9 1. gRNA sequence has homology to other genomic regions.1. Perform a BLAST search of the gRNA sequence against the host genome to ensure specificity. 2. Sequence the genome of the knockout mutant to confirm the absence of off-target mutations.
Knockout does not result in the expected increase in this compound 1. The deleted gene is not directly competing for precursors. 2. Redundancy in the metabolic network compensates for the gene deletion.1. Re-evaluate the function of the target gene in the metabolic pathway. 2. Investigate other potential competing pathways and consider a multi-gene knockout strategy.
Protoplast Transformation and Regeneration Issues
Problem Possible Cause(s) Troubleshooting Steps
Low yield of viable protoplasts 1. Inefficient enzymatic digestion of the fungal cell wall. 2. Mycelia are too old or too young. 3. Mechanical stress during harvesting and washing.1. Optimize the concentration of lytic enzymes (e.g., lysing enzyme from Trichoderma harzianum, cellulase, and β-glucuronidase) and digestion time. 2. Harvest mycelia during the exponential growth phase. 3. Handle protoplasts gently; avoid vigorous vortexing or centrifugation at high speeds.
Poor regeneration of protoplasts 1. Suboptimal osmotic stabilizer in the regeneration medium. 2. Presence of inhibitory substances from the lytic enzyme preparation. 3. Incorrect temperature or pH of the regeneration medium.1. Test different osmotic stabilizers (e.g., sorbitol, KCl, sucrose) at various concentrations. 2. Wash the protoplasts thoroughly to remove residual enzymes. 3. Ensure the regeneration medium is at the optimal temperature and pH for the specific Aspergillus strain.

Quantitative Data on this compound Yield Improvement

The following table summarizes the quantitative improvements in this compound and a related cytochalasan yield through various metabolic engineering strategies.

Organism Metabolic Engineering Strategy Parent Strain Yield Engineered Strain Yield Fold Increase Reference
Aspergillus flavipesDeletion of shunt gene aspoA43.9 mg/L~150 mg/L (estimated from graph)~3.4[1]
Aspergillus flavipesOverexpression of regulator aspoG43.9 mg/L~300 mg/L (estimated from graph)~6.8[1]
Aspergillus flavipesDeletion of aspoA and overexpression of aspoG43.9 mg/L812.1 mg/L18.5[1]
Aspergillus clavatusOverexpression of regulator ccsR (for Cytochalasin E)25 mg/L175 mg/L7[5][6]

Experimental Protocols

Protoplast-Mediated Transformation of Aspergillus

This protocol is a generalized procedure and may require optimization for specific Aspergillus species and strains.

Materials:

  • Aspergillus spores

  • Potato Dextrose Broth (PDB)

  • Lytic enzyme solution (e.g., 10 mg/mL lysing enzyme from Trichoderma harzianum, 5 mg/mL cellulase, 1 mg/mL β-glucuronidase in an osmotic stabilizer solution like 1.2 M MgSO4)

  • STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)

  • PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5)

  • Regeneration medium (e.g., Potato Dextrose Agar with 1.2 M sorbitol)

Procedure:

  • Inoculate Aspergillus spores into PDB and incubate at 28°C with shaking for 12-16 hours.

  • Harvest the mycelia by filtration and wash with an osmotic stabilizer solution.

  • Resuspend the mycelia in the lytic enzyme solution and incubate at 30°C with gentle shaking for 2-4 hours.

  • Monitor protoplast formation microscopically.

  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

  • Pellet the protoplasts by gentle centrifugation and wash twice with STC buffer.

  • Resuspend the protoplasts in STC buffer to a final concentration of 10^7 to 10^8 protoplasts/mL.

  • To 100 µL of the protoplast suspension, add 5-10 µg of the desired DNA (e.g., knockout cassette or overexpression plasmid).

  • Incubate on ice for 30 minutes.

  • Add 1 mL of PEG solution and incubate at room temperature for 20 minutes.

  • Add 2 mL of STC buffer and mix gently.

  • Plate the transformation mixture onto the regeneration medium containing the appropriate selection agent.

  • Incubate at 28°C for 3-5 days until transformants appear.

CRISPR/Cas9-Mediated Gene Knockout in Aspergillus

This protocol outlines the general steps for gene knockout using a pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complex.

Materials:

  • Purified Cas9 protein

  • Synthesized guide RNA (gRNA) specific to the target gene

  • Donor DNA template for homologous recombination (containing a selection marker flanked by homology arms to the target gene)

  • Aspergillus protoplasts

Procedure:

  • Assemble the Cas9-gRNA RNP complex by incubating Cas9 protein with the gRNA at room temperature.

  • Prepare Aspergillus protoplasts as described in the protoplast transformation protocol.

  • Add the pre-assembled Cas9-gRNA RNP complex and the donor DNA template to the protoplast suspension.

  • Perform the PEG-mediated transformation as described above.

  • Select for transformants on the appropriate selection medium.

  • Screen the resulting colonies by PCR to confirm the desired gene knockout.

Visualizations

Aspochalasin_D_Biosynthesis_and_Engineering cluster_precursors Precursors cluster_pathway This compound Biosynthesis cluster_shunt Shunt Pathway cluster_regulation Regulation cluster_engineering Metabolic Engineering Strategies Malonyl-CoA Malonyl-CoA PKS_NRPS Polyketide Synthase- Nonribosomal Peptide Synthetase Malonyl-CoA->PKS_NRPS L-Phenylalanine L-Phenylalanine L-Phenylalanine->PKS_NRPS Intermediate Polyketide-Amino Acid Intermediate PKS_NRPS->Intermediate Aspochalasin_D This compound Intermediate->Aspochalasin_D aspoA aspoA Intermediate->aspoA Shunt_Product Shunt Product aspoA->Shunt_Product aspoG aspoG (Regulator) aspoG->PKS_NRPS Positive Regulation KO_aspoA Knockout aspoA KO_aspoA->aspoA Inhibits OE_aspoG Overexpress aspoG OE_aspoG->aspoG Enhances

Caption: Metabolic pathway for this compound and engineering strategies.

Metabolic_Engineering_Workflow start Start: Low this compound Yield in Wild-Type Strain strategy Identify Metabolic Engineering Targets (e.g., aspoA, aspoG) start->strategy construct Construct Genetic Modification Tools (Knockout Cassette / Overexpression Vector) strategy->construct transform Transform Aspergillus Host (Protoplast-Mediated) construct->transform select Select and Screen Transformants transform->select analyze Analyze this compound Production (HPLC, LC-MS) select->analyze high_yield High-Yielding Strain Achieved analyze->high_yield Success optimize Further Optimization analyze->optimize Suboptimal Yield optimize->strategy

Caption: General workflow for metabolic engineering of Aspergillus.

Caption: Logical troubleshooting flow for metabolic engineering experiments.

References

Aspochalasin D solubility issues and solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aspochalasin D, focusing on solubility challenges in DMSO and providing solutions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a mycotoxin belonging to the cytochalasan family of fungal metabolites.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1][2] Unlike some other cytochalasans that primarily cap the barbed end of actin filaments, this compound has been noted to induce the formation of distinct cytoplasmic actin-containing rodlets, suggesting a nuanced interaction with actin filaments.[3] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and intracellular transport.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing this compound stock solutions is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO).[2] this compound is a hydrophobic compound and is practically insoluble in water, making an organic solvent necessary for creating a concentrated stock solution.[2]

Q3: How should I store this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[4] To avoid degradation that can be accelerated by repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use vials.[2][4] When stored properly, stock solutions of cytochalasans in anhydrous DMSO are generally stable for several months.[2][4]

Q4: What is a typical working concentration for this compound in cell culture?

The effective working concentration of this compound can vary significantly depending on the cell type and the specific experimental objective. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your particular cell line and assay.[2] However, a general range to consider for initial experiments is between 0.1 µM and 10 µM.[2]

Troubleshooting Guide: this compound Precipitation in DMSO and Cell Culture Media

A common issue encountered when working with this compound is its precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. This is primarily due to the hydrophobic nature of the compound and the solvent shift from a high-concentration organic solvent to a predominantly aqueous environment.[2]

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon adding stock solution to media. High final concentration of this compound: The desired working concentration may exceed the solubility limit of this compound in the final aqueous medium.Perform a dose-response experiment to find the optimal, non-precipitating concentration.
High final DMSO concentration: While counterintuitive, a very low final DMSO concentration might not be sufficient to keep the hydrophobic this compound in solution. Conversely, high DMSO concentrations (>0.5%) can be toxic to cells.[2][5]Optimize the stock solution concentration to allow for a final DMSO concentration that is ideally ≤ 0.1% (v/v) to minimize cytotoxicity while maintaining solubility.[2][6] For instance, preparing a 10 mM stock for a 10 µM final concentration results in a 1:1000 dilution and a 0.1% final DMSO concentration.[2]
Improper mixing technique: Rapidly adding the stock solution can create localized high concentrations, leading to immediate precipitation.[2]Add the this compound stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently swirling or vortexing the medium to ensure rapid and even dispersion.[2][7]
Precipitate or cloudiness appears in the culture vessel after hours or days of incubation. Compound instability: this compound may degrade or aggregate over time in the culture medium at 37°C.Consider reducing the incubation time if experimentally feasible.
Interaction with media components: Components in the cell culture medium, such as proteins and salts, can interact with this compound, leading to the formation of insoluble complexes.[7][8][9]If using a serum-containing medium, consider reducing the serum concentration or testing a serum-free medium.[7]
Precipitate observed in the DMSO stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation: The compound may have come out of solution during storage.[4]Gently warm the vial to room temperature and vortex to redissolve the precipitate. Sonication may also be attempted. Ensure vials are tightly sealed to prevent solvent evaporation.[4]

Quantitative Data Summary

CompoundSolventApproximate Solubility
Cytochalasin DDMSO~100 mg/mL[10]
Cytochalasin DDichloromethane~10 mg/mL[10]

Note: This data is for Cytochalasin D and should be used as an estimate for this compound. It is always recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 401.5 g/mol )[11]

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Carefully weigh out 4.015 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect to ensure there are no visible particles.[2]

  • Storage: Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.[2][4]

Protocol 2: Cell Viability Assay using MTT

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[3][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[11]

Protocol 3: F-Actin Staining (Phalloidin Staining)

This protocol allows for the visualization of the F-actin cytoskeleton in cells treated with this compound.[13][14]

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • 1% Bovine Serum Albumin (BSA) in PBS (for blocking)

  • Fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin)

  • (Optional) DAPI or Hoechst for nuclear counterstaining

  • Anti-fade mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound for the appropriate time.

  • Fixation: Wash the cells with pre-warmed PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Phalloidin Staining: Incubate the cells with the fluorescently labeled phalloidin solution (diluted in 1% BSA in PBS) for 20-60 minutes at room temperature in the dark.

  • Washing and Mounting: Wash the cells with PBS. (Optional: counterstain with DAPI or Hoechst). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Visualize the F-actin cytoskeleton using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot seed Seed Cells treat Treat with this compound (Diluted from Stock) seed->treat incubate Incubate treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability staining F-Actin Staining (Phalloidin) incubate->staining

Caption: A general experimental workflow for using this compound.

troubleshooting_workflow start Precipitate Observed in Cell Culture Medium check_stock Is the DMSO stock solution clear? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution check_stock->prep_fresh_stock No check_final_conc Is the final DMSO concentration ≤ 0.1%? check_stock->check_final_conc Yes prep_fresh_stock->check_final_conc adjust_stock_conc Adjust Stock Concentration check_final_conc->adjust_stock_conc No check_mixing Was the stock added dropwise to pre-warmed media with gentle mixing? check_final_conc->check_mixing Yes adjust_stock_conc->check_mixing improve_mixing Improve Mixing Technique check_mixing->improve_mixing No end_bad Consider Alternative Solvent or Formulation check_mixing->end_bad Yes end_good Problem Resolved improve_mixing->end_good

Caption: A troubleshooting workflow for this compound precipitation.

rho_pathway asp_d This compound actin Actin Cytoskeleton (Disruption) asp_d->actin rho Rho GTPases (RhoA, Rac1, Cdc42) actin->rho Indirectly Affects rock ROCK rho->rock stress_fibers Stress Fibers, Adhesion, Migration (Altered) rock->stress_fibers

Caption: Simplified Rho GTPase signaling pathway affected by this compound.

References

Stability of Aspochalasin D in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Aspochalasin D in cell culture media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in cell culture media?

Currently, there is no publicly available, specific quantitative data on the stability or half-life of this compound in various cell culture media. The stability of a small molecule like this compound can be influenced by several factors including the specific media formulation, serum concentration, pH, and incubation temperature.[1] It is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q2: What are the potential causes of this compound degradation in my cell culture experiments?

Several factors can contribute to the degradation of this compound in cell culture media:

  • Enzymatic Degradation: If you are using a serum-containing medium (e.g., with FBS), esterases and other enzymes present in the serum can metabolize the compound.[2]

  • pH Instability: The pH of the cell culture medium can affect the chemical stability of this compound.

  • Reaction with Media Components: Certain components within the cell culture media, such as amino acids or vitamins, could potentially react with and degrade the compound.[1]

  • Cellular Metabolism: If your experiment involves cells, they can metabolize the compound, leading to a decrease in its concentration over time.[2]

Q3: I'm observing inconsistent results in my experiments with this compound. Could this be related to its stability?

Yes, inconsistent results can be a symptom of compound instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological effects.[1] It is crucial to assess the stability of the compound under your experimental conditions to ensure reproducible results.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[2][4] This stock solution should be stored at -20°C or lower in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture.[1][4]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid degradation of this compound observed. Inherently unstable in aqueous solution at 37°C.Perform a stability check in a simpler buffer system like PBS at 37°C to assess its intrinsic aqueous stability.[1]
Enzymatic degradation by serum components.Conduct parallel stability studies in serum-free and serum-containing media to evaluate the impact of serum.[2]
Cellular metabolism.Compare the stability of this compound in complete media with and without the presence of cells.[2]
High variability between experimental replicates. Inconsistent sample handling and processing.Ensure precise and consistent timing for sample collection and processing steps.[1]
Incomplete solubilization of the compound.Confirm the complete dissolution of this compound in the stock solution and its proper dilution in the media.[1]
Adsorption to plasticware.Use low-protein-binding plates and pipette tips, especially for hydrophobic compounds.[1]

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2][5]

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM) with or without serum

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold acetonitrile (B52724)

  • Low-protein-binding microcentrifuge tubes and plates

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. [1]

  • Prepare the working solution by diluting the stock solution in the pre-warmed (37°C) cell culture medium to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.[2]

  • Dispense 1 mL of the working solution into triplicate wells of a 24-well plate. [1]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂. [1]

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[1]

  • Immediately quench any potential degradation by adding 200 µL of ice-cold acetonitrile to each aliquot. This will precipitate proteins and halt enzymatic activity.[2]

  • Vortex the samples and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to new tubes for HPLC-MS analysis.

  • Analyze the concentration of the parent this compound in each sample using a validated HPLC-MS method. [5]

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation

Summarize your quantitative stability data in a table similar to the one below.

Time (Hours)Mean % this compound RemainingStandard Deviation
01000
1
2
4
8
24
48

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->collect quench Quench with Cold Acetonitrile collect->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-MS Analysis supernatant->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing this compound stability.

Signaling Pathway

This compound, like other cytochalasans, primarily disrupts the actin cytoskeleton. This disruption can have downstream effects on various signaling pathways that regulate cell morphology, migration, and proliferation.[6]

G AspochalasinD This compound Actin Actin Polymerization AspochalasinD->Actin inhibits Cytoskeleton Actin Cytoskeleton Integrity Actin->Cytoskeleton RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Cytoskeleton->RhoGTPases regulates ERK_MAPK ERK/MAPK Pathway Cytoskeleton->ERK_MAPK influences CellProcesses Cell Adhesion, Migration & Morphology RhoGTPases->CellProcesses Prolif Cell Proliferation & Survival ERK_MAPK->Prolif

Caption: this compound's impact on actin and signaling.

References

Potential off-target effects of Aspochalasin D in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments with Aspochalasin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the cytochalasan family of fungal metabolites.[1][2] Its primary and most well-documented mechanism of action is the inhibition of actin polymerization.[3] It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers. This disruption of the actin cytoskeleton is the basis for its cytotoxic and anti-proliferative effects.[1][3] A distinguishing feature of this compound is its ability to induce the formation of distinct cytoplasmic actin-containing rod-like structures.[4]

Q2: What are the known biological effects of this compound?

This compound exhibits a range of biological activities, primarily stemming from its disruption of the actin cytoskeleton. These effects include:

  • Cytotoxicity and Anti-proliferative Effects: this compound has demonstrated weak to moderate cytotoxicity against various cancer cell lines.[5]

  • Induction of Apoptosis: Like other cytochalasans, this compound is known to induce apoptosis (programmed cell death) in cancer cells.

  • Inhibition of Cell Motility and Division: By interfering with actin dynamics, this compound can inhibit processes that are highly dependent on the actin cytoskeleton, such as cell migration and cytokinesis.[3]

Q3: What are the potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented, studies on other cytochalasans, such as Cytochalasin B, suggest potential off-target effects. One notable potential off-target effect is the inhibition of glucose transport across the cell membrane.[3] Researchers should be aware that observed cellular effects may not be solely due to actin disruption. Other potential off-target interactions could involve various kinases or other cellular proteins, which is a common occurrence with natural product compounds.[3]

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for the accurate interpretation of experimental results. Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis can help differentiate between on-target effects and potential off-target effects, which may occur at higher concentrations.[3]

  • Use of Controls: If available, employ structurally related but inactive analogs of this compound as negative controls. This can help attribute the observed phenotype to the specific activity of this compound.[3]

  • Orthogonal Approaches: Confirm key findings using alternative methods that do not rely on this compound but target the same biological process (e.g., other actin inhibitors with different mechanisms of action, or genetic approaches like siRNA).[3]

  • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by supplementing the system (e.g., providing an alternative energy source if glucose transport inhibition is suspected).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause: Compound stability, solvent concentration, cell density, incubation time, or batch-to-batch variation.[6]

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[6]

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is kept at a low, non-toxic level (generally below 0.5%).[6]

    • Cell Density: Standardize the initial cell seeding density to ensure a consistent cell number per well.[6]

    • Incubation Time: Maintain a consistent incubation time with this compound across all experiments.[6]

    • Purity and Source: If possible, use this compound from the same batch to minimize variability.[6]

Issue 2: Weaker-than-expected or no biological effect.

  • Potential Cause: Incorrect concentration, compound instability, or assay interference.[3]

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculations for your stock solution and final dilutions.

    • Compound Integrity: Test the activity of your this compound stock on a sensitive positive control cell line.

    • Assay Interference: Run appropriate controls, such as including the compound in cell-free media, to check for direct interference with your assay reagents.[3]

Issue 3: Unexpected or overly severe cellular responses.

  • Potential Cause: Off-target effects or general toxicity at the concentration used.[3]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the full range of cellular responses to different concentrations of this compound.

    • Observe Cellular Morphology: Carefully examine cell morphology for phenotypes that are inconsistent with known effects of actin cytoskeleton disruption.[3]

    • Compare with Other Actin Inhibitors: Benchmark the effects of this compound against other well-characterized actin-targeting agents.[3]

Data Presentation

Table 1: Cytotoxicity of this compound and a Related Cytochalasan in Human Cancer Cell Lines

CompoundCell LineDescriptionIC50 (µM)Reference
This compoundHeLa (Cervical Cancer)Cytotoxicity~4.96[3]
Aspochalasin I, J, KNCI-H460 (Lung Cancer)CytotoxicityWeak to moderate[5]
Aspochalasin I, J, KMCF-7 (Breast Cancer)CytotoxicityWeak to moderate[5]
Aspochalasin I, J, KSF-268 (CNS Cancer)CytotoxicityWeak to moderate[5]
Cytochalasin DHeLa (Cervical Cancer)CytotoxicityNot Specified[1]
Cytochalasin DA549 (Lung Cancer)MTT Assay~14.33 - 18.33[1]

Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, incubation time, and cell density.

Experimental Protocols

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1][7]

  • Materials:

    • 96-well plates

    • Culture medium

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)[1][8]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[1]

    • Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a media-only blank.[1]

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

    • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][7]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][7]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

2. Actin Polymerization Assay (Pyrene-Labeled Actin)

This in vitro assay measures the rate and extent of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.[4]

  • Materials:

    • Pyrene-labeled G-actin

    • Unlabeled G-actin

    • G-actin buffer (G-buffer)

    • Polymerization buffer (10x)

    • Fluorometer

  • Procedure:

    • Reagent Preparation: Prepare a mixture of unlabeled and pyrene-labeled G-actin in G-buffer.[4]

    • Compound Addition: Add this compound or vehicle control to the actin mixture.[4]

    • Initiate Polymerization: Initiate polymerization by adding the 10x polymerization buffer.[4]

    • Fluorescence Monitoring: Immediately monitor the increase in pyrene (B120774) fluorescence over time until the signal plateaus.[4]

    • Data Analysis: The initial rate of polymerization is determined from the slope of the initial linear phase of the fluorescence curve. The extent of polymerization is determined by the final plateau of fluorescence intensity.[4]

Mandatory Visualizations

Actin_Polymerization_Inhibition cluster_0 Normal Actin Polymerization cluster_1 Effect of this compound G_Actin G-actin (monomers) Barbed_End G_Actin->Barbed_End Polymerization F_Actin F-actin (filament) Pointed_End Barbed_End->G_Actin Depolymerization AspoD This compound Capped_Barbed_End AspoD->Capped_Barbed_End Binds to Barbed End Blocked_Polymerization Polymerization Blocked G_Actin_2 G-actin (monomers)

Caption: Inhibition of actin polymerization by this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate for cell attachment (24h) seed_cells->incubate_attach treat_cells Treat with this compound (serial dilutions) incubate_attach->treat_cells incubate_treat Incubate for treatment period (24-72h) treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_formazan Incubate for formazan formation (2-4h) add_mtt->incubate_formazan solubilize Add solubilization solution incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Troubleshooting_Logic start Unexpected Experimental Result check_concentration Verify Compound Concentration and Stability start->check_concentration dose_response Perform Dose-Response Curve check_concentration->dose_response Concentration OK experimental_error Potential Experimental Error check_concentration->experimental_error Concentration Error observe_morphology Observe Cell Morphology dose_response->observe_morphology compare_inhibitors Compare with Other Actin Inhibitors observe_morphology->compare_inhibitors on_target Likely On-Target Effect compare_inhibitors->on_target Consistent with Actin Disruption off_target Potential Off-Target Effect compare_inhibitors->off_target Inconsistent Phenotype

Caption: Troubleshooting logic for unexpected experimental results.

References

Troubleshooting inconsistent results in Aspochalasin D assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aspochalasin D Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound in various cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a type of cytochalasan, which are fungal secondary metabolites known for their biological activities.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1][2] Unlike some other cytochalasans, a distinguishing feature of this compound is its ability to induce the formation of distinct actin-containing rod-like structures within the cytoplasm.[2] This interference with fundamental actin dynamics can lead to cytostatic and cytotoxic effects, including anti-proliferative and anti-tumoral activities.[1]

Q2: What are the recommended storage and handling procedures for this compound? A2: For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C.[3] It is highly recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to compound degradation and inconsistent results.[3]

Q3: My this compound solution, stored in DMSO, has formed a precipitate after thawing. What should I do? A3: Precipitation can occur if the compound has poor solubility at lower temperatures or if some solvent has evaporated.[3] To resolve this, gently warm the solution to room temperature and vortex it to redissolve the precipitate.[3] If precipitation persists, brief sonication can be attempted. Always ensure vials are tightly sealed to prevent evaporation.[3] For critical experiments, preparing a fresh stock solution is the most reliable approach.

Q4: What is a typical effective concentration for this compound in a cytotoxicity assay? A4: The effective concentration of this compound can vary significantly depending on the cell line and assay conditions. For example, the IC50 (the concentration that inhibits 50% of cell viability) has been reported as 5.72 µM in HeLa (cervical cancer) cells.[4] It is always recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and experimental setup.

Troubleshooting Inconsistent Assay Results

Q1: I'm observing high variability and large standard deviations between my replicate wells. What are the common causes and solutions? A1: High variability between replicates is a frequent issue in plate-based assays that can mask the true biological effects of your compound. The primary causes often relate to technical execution rather than the compound itself.

  • Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation and temperature fluctuations, leading to changes in reagent concentrations.[5] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).[5][6]

  • Inconsistent Cell Seeding: A non-uniform number of cells per well is a major source of variability.[5] Ensure you have a single-cell suspension (free of clumps) before plating and mix the cell suspension gently between pipetting steps to prevent cells from settling.

  • Pipetting Inaccuracy: Small volume errors can lead to large concentration differences. Ensure your pipettes are calibrated, use appropriate tip sizes, and practice consistent, careful pipetting techniques.

  • Inconsistent Incubation Conditions: Variations in temperature or CO2 levels within the incubator can affect cell health and growth rates differently across plates.[5] Ensure your incubator is properly maintained and calibrated.

G start High Variability Between Replicates cause1 Edge Effects? start->cause1 cause2 Inconsistent Cell Seeding? start->cause2 cause3 Pipetting Errors? start->cause3 cause4 Uneven Incubation? start->cause4 sol1 Fill outer wells with sterile media/PBS. Use low-evaporation lids. cause1->sol1 sol2 Ensure single-cell suspension. Mix gently before and during plating. cause2->sol2 sol3 Calibrate pipettes. Use consistent technique. cause3->sol3 sol4 Ensure uniform incubator temperature and CO2. Avoid stacking plates. cause4->sol4 G arrow arrow A 1. Seed Cells (96-well plate) B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Add Solubilization Solution (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G drug This compound actin Actin Cytoskeleton (Polymerization Dynamics) drug->actin disrupts rodlets Induction of Cytoplasmic Actin Rodlets actin->rodlets rho Rho GTPase Signaling (Rho, Rac, Cdc42) actin->rho influences effects Downstream Cellular Effects rho->effects effect1 Altered Cell Morphology effects->effect1 effect2 Inhibition of Cell Motility effects->effect2 effect3 Disruption of Cytokinesis effects->effect3 G cyto Cytochalasans (e.g., this compound) actin Actin Cytoskeleton Disruption cyto->actin stress Cellular Stress Signal actin->stress mito Mitochondrial Pathway (Intrinsic Apoptosis) stress->mito caspase Caspase Activation (Caspase-9, Caspase-3) mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

Technical Support Center: Addressing Aspochalasin D Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Aspochalasin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and overcoming potential resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the cytochalasan family of mycotoxins. Its primary mechanism of action is the disruption of the actin cytoskeleton.[1] Like other cytochalasans, it binds to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin dynamics disrupts the filamentous actin network within the cell, leading to impaired cell motility, division, and other essential cellular processes.[2][3] A distinguishing feature of this compound is its ability to induce the formation of distinct cytoplasmic actin-containing rodlets.[1]

Q2: In which cancer cell lines has this compound shown cytotoxic activity?

This compound and its analogs have demonstrated weak to moderate cytotoxic effects against a variety of human cancer cell lines.[4] Please refer to the data table below for reported IC50 values.

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not yet well-documented, resistance to other actin-targeting agents like Cytochalasin D can provide insights into potential mechanisms. These may include:

  • Alterations in the Actin Cytoskeleton: Mutations in actin itself or changes in the expression and activity of actin-binding proteins (ABPs) can alter the drug-target interface, reducing the efficacy of this compound.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its cytotoxic effect.[6]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the disruption of the actin cytoskeleton. Key pathways to investigate include the Rho GTPase and MAPK/ERK signaling cascades, which are central regulators of actin dynamics and cell survival.

Q4: How can I experimentally determine if my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response experiment comparing the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for this compound in my cell line.
Possible Cause Troubleshooting Steps
Inherent Resistance of the Cell Line Some cancer cell lines may exhibit intrinsic resistance to actin-disrupting agents. Review the literature for reported sensitivity of your specific cell line to cytochalasans. If data is unavailable, consider comparing its sensitivity to a known sensitive cell line.
Suboptimal Experimental Conditions Ensure accurate cell seeding density, as confluency can affect drug response. Verify the concentration of your this compound stock solution and ensure proper serial dilutions. Optimize the incubation time, as the cytotoxic effects of this compound are time-dependent.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.
Acquired Resistance If you have been culturing the cells for an extended period in the presence of sub-lethal concentrations of this compound, they may have developed resistance. Perform experiments to investigate the potential mechanisms outlined in FAQ Q3.
Problem 2: Inconsistent or irreproducible results in cytotoxicity assays.
Possible Cause Troubleshooting Steps
Cell Culture Variability Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase when seeding for experiments. Regularly check for mycoplasma contamination.
Assay Performance Ensure complete solubilization of the formazan (B1609692) crystals in MTT assays. In apoptosis assays, use appropriate controls, including unstained and single-stained samples, for proper compensation and gating in flow cytometry.
Reagent Quality Use high-quality, fresh reagents for all assays.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and the structurally related Cytochalasin D in various cancer cell lines. Note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

CompoundCell LineCancer TypeIC50 (µM)
This compound HeLaCervical Cancer5.72[1]
Cytochalasin D B16F10Melanoma3.5[1]
SKMEL28Melanoma83[1][5]
A549Lung Cancer~5.0[4]
HeLaCervical Cancer~2.5[4]
JurkatLeukemiaData not specified[4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in response to this compound treatment using flow cytometry.

Materials:

  • Cancer cells treated with this compound and untreated controls

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treated and control cultures.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways potentially involved in this compound resistance.

Materials:

  • Parental and potentially resistant cancer cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-RhoA, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

AspochalasinD_Mechanism AspochalasinD This compound ActinPolymerization Actin Polymerization AspochalasinD->ActinPolymerization Inhibits CytoskeletonDisruption Cytoskeleton Disruption ActinPolymerization->CytoskeletonDisruption Leads to CellMotility Cell Motility / Invasion CytoskeletonDisruption->CellMotility Impairs CellDivision Cell Division CytoskeletonDisruption->CellDivision Impairs Apoptosis Apoptosis CytoskeletonDisruption->Apoptosis Induces

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms ActinMutation Actin/ABP Alterations CellDeath Cell Death ActinMutation->CellDeath Reduces Efficacy EffluxPump Increased Drug Efflux (e.g., P-gp) EffluxPump->CellDeath Reduces Intracellular Drug BypassPathway Bypass Signaling Activation BypassPathway->CellDeath Promotes Survival AspochalasinD This compound AspochalasinD->CellDeath Induces

Caption: Potential mechanisms of resistance to this compound.

Experimental Workflows

MTT_Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Workflow A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Validation & Comparative

Aspochalasin D: A Comparative Guide to its Actin-Disrupting Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the precise modulation of the actin cytoskeleton is a critical tool for dissecting cellular processes and identifying novel therapeutic targets. Aspochalasin D, a member of the cytochalasan family of fungal metabolites, has emerged as a potent disruptor of the actin cytoskeleton. This guide provides a comprehensive comparison of this compound with the well-characterized actin inhibitor, Cytochalasin D, offering insights into its mechanism of action, effects on cellular morphology, and impact on signaling pathways, supported by available experimental data.

Comparative Analysis of Bioactivity

While both this compound and Cytochalasin D disrupt the actin cytoskeleton, they exhibit distinct mechanistic nuances. Cytochalasin D is a well-established inhibitor of actin polymerization, primarily by capping the barbed (fast-growing) end of actin filaments[1]. This action prevents the addition of new actin monomers, leading to a net depolymerization of existing filaments[1]. This compound also potently disrupts the actin cytoskeleton; however, a hallmark of its activity is the induction of distinct cytoplasmic actin-containing rod-like structures[1]. This phenomenon is not typically observed with Cytochalasin D, which tends to induce nuclear rodlets, suggesting a different mode of interaction with actin filaments or associated proteins[1].

ParameterThis compoundCytochalasin D
Mechanism of Action Disrupts actin cytoskeleton; induces cytoplasmic actin rodlets[1]Caps barbed-end of F-actin, inhibiting polymerization[1]
IC50 for Actin Polymerization Data not readily available~10 nM (in the absence of ATP)[1]
IC50 for Cytotoxicity (HeLa cells) ~4.96 µM - 5.72 µM[1][2]Data varies by cell line[1]
Other Reported Cytotoxicity Weak to moderate in NCI-H460, MCF-7, and SF-268 cell lines[3]Potent cytotoxicity in various cancer cell lines[2][3]

Note: Direct comparison of IC50 values should be approached with caution as experimental conditions such as cell density, exposure time, and assay methodology can vary between studies[2].

Visualizing the Mechanisms of Action

The distinct effects of this compound and Cytochalasin D on the actin cytoskeleton can be visualized to highlight their different modes of action.

cluster_AspoD This compound cluster_CytoD Cytochalasin D AspoD This compound ActinFilament_AspoD Actin Filament AspoD->ActinFilament_AspoD Interacts with Rodlet Cytoplasmic Actin Rodlet ActinFilament_AspoD->Rodlet Induces formation of CytoD Cytochalasin D BarbedEnd CytoD->BarbedEnd Caps ActinFilament_CytoD Actin Filament ActinFilament_CytoD->BarbedEnd Monomer G-actin Monomer

Caption: Comparative mechanisms of this compound and Cytochalasin D.

Impact on Cellular Signaling Pathways

Disruption of the actin cytoskeleton by compounds like this compound and Cytochalasin D has significant downstream effects on various signaling pathways that regulate cell proliferation, survival, and motility.

One of the key pathways affected is the Rho GTPase signaling cascade . Rho GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton[1]. By altering actin dynamics, this compound can indirectly influence the activity of these GTPases and their downstream effectors, leading to changes in cell shape, adhesion, and migration.

AspoD This compound Actin Actin Cytoskeleton AspoD->Actin Disrupts RhoGTPase Rho GTPases (RhoA, Rac1, Cdc42) Actin->RhoGTPase Regulates RhoGTPase->Actin Controls Downstream Downstream Effectors (e.g., ROCK, PAK) RhoGTPase->Downstream CellProcesses Cellular Processes (Adhesion, Migration, Morphology) Downstream->CellProcesses Modulates

Caption: Influence of this compound on the Rho GTPase signaling pathway.

Furthermore, the integrity of the actin cytoskeleton is linked to the Extracellular signal-regulated kinase (ERK/MAPK) pathway , which is crucial for cell proliferation and survival[1]. Disruption of actin filaments can trigger cellular stress responses that modulate ERK/MAPK signaling.

Experimental Protocols

To enable researchers to independently verify and expand upon the findings related to this compound, detailed protocols for key experiments are provided below.

Visualizing Actin Disruption via Phalloidin (B8060827) Staining

This protocol outlines the steps to visualize the effects of this compound on the F-actin cytoskeleton in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate with a working solution of fluorescently-conjugated phalloidin for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the F-actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

A Cell Culture and Treatment B Fixation (4% PFA) A->B C Permeabilization (0.1% Triton X-100) B->C D Phalloidin Staining C->D E Mounting with DAPI D->E F Fluorescence Microscopy E->F

Caption: Experimental workflow for phalloidin staining.

In Vitro Actin Polymerization Assay

This assay can be used to quantify the direct inhibitory effect of compounds like this compound on actin polymerization and to determine an IC50 value. The assay measures the increase in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin filaments.

Materials:

  • Pyrene-labeled and unlabeled actin monomers

  • G-buffer (General actin buffer)

  • 10x Polymerization buffer (containing KCl and MgCl2)

  • ATP

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~365 nm, Emission ~407 nm)

Procedure:

  • Actin Preparation: Prepare a solution of G-actin containing a 5-10% proportion of pyrene-labeled actin in G-buffer on ice.

  • Assay Setup: In a 96-well plate, add varying concentrations of this compound or a vehicle control.

  • Initiate Polymerization: Add the G-actin solution to each well, followed by the 10x polymerization buffer to initiate polymerization.

  • Fluorescence Reading: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a duration of 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization is determined from the slope of the curve during the elongation phase. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the polymerization rate compared to the control.

Conclusion

This compound is a valuable tool for studying the actin cytoskeleton, exhibiting a distinct mechanism of action compared to the more extensively characterized Cytochalasin D. While both are potent actin disruptors, the unique ability of this compound to induce cytoplasmic actin rodlets suggests novel interactions with the cellular machinery that regulates actin dynamics. Although quantitative data on its direct inhibition of actin polymerization is currently lacking, its cytotoxic effects are evident. The provided protocols will enable further investigation into the precise molecular mechanisms of this compound and its potential as a modulator of cellular processes for therapeutic applications. Further research is warranted to fully elucidate its quantitative effects on actin polymerization and to explore the signaling pathways it modulates.

References

Aspochalasin D vs. Cytochalasin D: A Comparative Analysis of Actin Cytoskeleton-Modulating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Cellular Biology and Drug Discovery

This guide provides a detailed, data-driven comparison of two prominent cytochalasan mycotoxins, Aspochalasin D and Cytochalasin D. Both compounds are widely utilized as potent inhibitors of actin polymerization, serving as invaluable tools for investigating the dynamics of the actin cytoskeleton and its role in a myriad of cellular processes. This document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of their respective mechanisms of action, quantitative bioactivities, and the experimental protocols necessary for their study.

At a Glance: Key Mechanistic Differences

While both this compound and Cytochalasin D belong to the same class of fungal metabolites and share the common ability to disrupt the actin cytoskeleton, they exhibit distinct mechanistic nuances. Cytochalasin D is a well-characterized inhibitor that primarily functions by capping the barbed, fast-growing end of filamentous actin (F-actin).[1] This action prevents the addition of new G-actin monomers, leading to a net depolymerization of existing filaments.[1] Furthermore, Cytochalasin D can induce the formation of G-actin dimers, which, while initially accelerating nucleation, ultimately contributes to a decrease in the overall extent of polymerization.[2][3]

This compound is presumed to share the fundamental mechanism of interfering with actin polymerization common to cytochalasans.[4] However, a significant distinguishing characteristic of this compound is its reported ability to induce the formation of distinct, rod-like aggregates of actin within the cytoplasm.[1] In contrast, Cytochalasin D has been more commonly associated with the formation of nuclear actin rodlets.[1] This suggests a potential difference in their specific interactions with actin filaments or associated regulatory proteins.

Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data for this compound and Cytochalasin D, providing a comparative overview of their potency in both biochemical and cell-based assays. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

ParameterThis compoundCytochalasin DReference(s)
Mechanism of Action Presumed to inhibit actin polymerization; induces cytoplasmic actin rodlets.Inhibits actin polymerization by capping the barbed end of F-actin.[1][4]
IC50 for Actin Polymerization Inhibition Data not readily available.Half-maximal inhibition at 10 nM (in the absence of ATP).[1]
IC50 for Cytotoxicity (HeLa cells) ~4.96 µMData varies by cell line.[1]

Impact on Cellular Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans has profound downstream effects on various signaling pathways that are integral to cell adhesion, migration, and proliferation. Both this compound and Cytochalasin D can indirectly influence the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.[1] The integrity of the actin cytoskeleton is crucial for the proper localization and function of components of these pathways. Disruption of actin filaments can, therefore, lead to altered cell signaling, impacting processes such as the formation of stress fibers, lamellipodia, and filopodia.

G cluster_0 Actin Cytoskeleton Regulation cluster_1 Downstream Signaling This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits Cytochalasin D Cytochalasin D Cytochalasin D->Actin Polymerization Inhibits Actin Cytoskeleton Integrity Actin Cytoskeleton Integrity Actin Polymerization->Actin Cytoskeleton Integrity Rho GTPase Signaling Rho GTPase Signaling Actin Cytoskeleton Integrity->Rho GTPase Signaling Modulates ERK/MAPK Signaling ERK/MAPK Signaling Actin Cytoskeleton Integrity->ERK/MAPK Signaling Modulates Cell Adhesion, Migration, Proliferation Cell Adhesion, Migration, Proliferation Rho GTPase Signaling->Cell Adhesion, Migration, Proliferation ERK/MAPK Signaling->Cell Adhesion, Migration, Proliferation G start Start prep_actin Prepare G-actin mix (with pyrene-labeled actin) start->prep_actin plate_setup Set up 96-well plate with This compound / Cytochalasin D prep_actin->plate_setup initiate_poly Initiate polymerization (add actin and buffer) plate_setup->initiate_poly measure_fluor Measure fluorescence over time initiate_poly->measure_fluor analyze_data Analyze data and determine IC50 measure_fluor->analyze_data end End analyze_data->end G start Start: Treat cells on coverslips fix Fix cells (e.g., 4% PFA) start->fix permeabilize Permeabilize cells (e.g., 0.1% Triton X-100) fix->permeabilize block Block non-specific binding (e.g., 1% BSA) permeabilize->block stain_actin Stain with fluorescent phalloidin block->stain_actin stain_nuclei Counterstain nuclei (optional) stain_actin->stain_nuclei mount Mount coverslips stain_nuclei->mount visualize Visualize with fluorescence microscope mount->visualize end End visualize->end

References

A Comparative Analysis of Aspochalasin D and Paclitaxel on the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Aspochalasin D and Paclitaxel on the cell cycle. The information presented is supported by experimental data to assist researchers in understanding the distinct mechanisms of these two cytotoxic compounds.

At a Glance: Key Differences in Cell Cycle Disruption

This compound and Paclitaxel, while both potent cytotoxic agents, exert their effects on the cell cycle through fundamentally different mechanisms, targeting distinct components of the cytoskeleton. This leads to cell cycle arrest at different phases.

  • This compound , a member of the cytochalasan family, primarily disrupts the actin cytoskeleton . While direct and extensive cell cycle data for this compound is limited, studies on its close structural analog, Cytochalasin D , demonstrate an arrest at the G1/S transition phase . This is attributed to the inhibition of actin polymerization, a process crucial for cell shape changes and progression from G1 to the DNA synthesis (S) phase. A distinguishing characteristic of this compound is its induction of cytoplasmic actin-containing rod-like structures[1].

  • Paclitaxel , a well-established anti-cancer drug, targets microtubules . It acts as a microtubule-stabilizing agent, preventing their dynamic instability which is essential for the formation of the mitotic spindle during cell division. This disruption leads to a robust G2/M phase arrest , preventing cells from entering mitosis and ultimately triggering apoptosis.[2][3][4]

Quantitative Comparison of Cell Cycle Effects

The following table summarizes the quantitative effects of Cytochalasin D (as a proxy for this compound) and Paclitaxel on the cell cycle distribution as determined by flow cytometry.

CompoundTarget Cell LineConcentrationTreatment Duration% Cells in G0/G1% Cells in S% Cells in G2/MReference
Cytochalasin D GC-70.6 µg/mlNot SpecifiedIncreasedInhibited entry into SNot Specified[5]
Paclitaxel CHMm1 µM24 hoursDecreasedDecreasedSignificantly Increased[3]
Paclitaxel MCF-70.01-1 µM48 hoursNot SpecifiedNot SpecifiedIncreased[4]
Paclitaxel BCap37 & KBVariousPulsed ExposureNot SpecifiedNot SpecifiedFewer cells in G2/M compared to continuous exposure[6]

Note: The data for Cytochalasin D indicates an inhibition of entry into the S phase, which is consistent with a G1 arrest. Specific percentage distributions were not provided in the cited abstract. The data for Paclitaxel consistently shows an accumulation of cells in the G2/M phase.

Mechanism of Action and Signaling Pathways

The distinct effects of this compound and Paclitaxel on the cell cycle are governed by their unique interactions with cellular components and the subsequent activation of different signaling pathways.

This compound (via Cytochalasin D): G1/S Arrest through Actin Disruption

This compound's impact on the cell cycle is primarily mediated by its disruption of the actin cytoskeleton. The proposed signaling pathway leading to G1 arrest involves the tumor suppressor protein p53. Disruption of actin microfilaments can lead to the accumulation and activation of p53, which in turn can induce cell cycle arrest at the G1/S transition.[7]

aspochalasin_d_pathway aspochalasin_d This compound actin Actin Polymerization aspochalasin_d->actin Inhibits p53 p53 Activation actin->p53 Disruption leads to g1_s_arrest G1/S Phase Arrest p53->g1_s_arrest Induces

This compound Induced G1/S Arrest Pathway
Paclitaxel: G2/M Arrest through Microtubule Stabilization

Paclitaxel's mechanism of action involves binding to β-tubulin, stabilizing microtubules and preventing their depolymerization. This leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest in the G2/M phase. A key signaling event in this process is the sustained activation of the Cyclin B1/CDK1 complex, which prevents mitotic exit and can ultimately lead to apoptosis.[8][9][10]

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Dynamics paclitaxel->microtubules Stabilizes spindle Mitotic Spindle Formation microtubules->spindle Disrupts cyclin_cdk Cyclin B1/CDK1 Complex spindle->cyclin_cdk Sustained Activation g2_m_arrest G2/M Phase Arrest cyclin_cdk->g2_m_arrest Maintains experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Data Acquisition and Analysis cell_seeding 1. Seed cells in culture plates treatment 2. Treat with this compound or Paclitaxel cell_seeding->treatment harvesting 3. Harvest cells (trypsinization for adherent cells) treatment->harvesting fixation 4. Fix cells in cold 70% ethanol harvesting->fixation pi_staining 5. Stain with Propidium Iodide (PI) and RNase A fixation->pi_staining flow_cytometry 6. Acquire data on a flow cytometer pi_staining->flow_cytometry data_analysis 7. Analyze cell cycle distribution using software flow_cytometry->data_analysis

References

Differentiating the Effects of Aspochalasin D from its Solvent DMSO: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and drug discovery, discerning the specific effects of a test compound from those of its solvent is paramount for accurate and reproducible research. This guide provides a comprehensive comparison of the biological effects of Aspochalasin D, a potent disruptor of the actin cytoskeleton, and its common solvent, Dimethyl Sulfoxide (B87167) (DMSO). By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to design robust experiments and correctly interpret their findings.

Understanding the Importance of Solvent Controls

DMSO is a versatile aprotic solvent widely used in in vitro studies due to its ability to dissolve a broad range of hydrophobic compounds.[1] However, it is crucial to recognize that DMSO is not biologically inert.[2] Even at concentrations typically considered safe (e.g., <1%), DMSO can exert significant effects on cellular processes, including gene expression, cell signaling, and viability.[2][3] Therefore, a meticulously designed experiment must include a vehicle control group, where cells are treated with the same concentration of DMSO used to dissolve the test compound. This allows for the unequivocal attribution of any observed effects to the compound of interest, in this case, this compound.

This compound: A Cytochalasan with Distinct Actin-Modulating Properties

This compound belongs to the cytochalasan family of fungal metabolites, which are well-documented for their profound impact on the actin cytoskeleton.[4][5] The primary mechanism of action for many cytochalasans is the inhibition of actin polymerization by capping the barbed (fast-growing) ends of actin filaments (F-actin).[5] This disruption of actin dynamics interferes with numerous cellular functions, including cell motility, division, and intracellular transport.[4]

A unique characteristic of this compound is its ability to induce the formation of prominent, rod-like structures containing actin within the cytoplasm.[5][6] This suggests a mechanism that may involve the bundling or aggregation of actin filaments, distinguishing it from other cytochalasans that may induce nuclear rodlets.[5] By perturbing the actin cytoskeleton, this compound can indirectly influence signaling pathways that are dependent on cytoskeletal integrity, such as the Rho GTPase and ERK/MAPK pathways, leading to alterations in cell adhesion and morphology.[5]

DMSO: An Active Modulator of Cellular Signaling and Viability

While an indispensable tool, DMSO's biological activity must be carefully considered. Studies have revealed that DMSO can influence a multitude of signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.[3][6][7] For instance, DMSO has been shown to inhibit the phosphorylation of JNK and p38, two key components of the MAPK pathway.[8] It can also suppress the activation of NF-κB, a critical regulator of inflammatory responses.[9][10]

Furthermore, the concentration of DMSO can significantly impact cell viability. While most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity, higher concentrations can lead to decreased proliferation and apoptosis.[11][12][13] The sensitivity to DMSO can also be cell-type dependent, underscoring the importance of determining the optimal, non-toxic concentration for each specific cell line and experiment.[12][14]

Quantitative Comparison of this compound and DMSO Effects

To facilitate a direct comparison, the following tables summarize the available quantitative data on the cytotoxic effects of this compound and DMSO on various cell lines.

Table 1: Cytotoxic Effects of this compound

CompoundCell LineAssay TypeIC50Reference
This compoundHeLa (Cervical Cancer)Not Specified5.72 µM[15]
Aspochalasin INCI-H460 (Lung Cancer)Not SpecifiedWeak to moderate cytotoxicity[16]
Aspochalasin IMCF-7 (Breast Cancer)Not SpecifiedWeak to moderate cytotoxicity[16]
Aspochalasin ISF-268 (CNS Cancer)Not SpecifiedWeak to moderate cytotoxicity[16]

Note: Data for this compound is limited. Aspochalasin I is a close structural analog.

Table 2: Cytotoxic Effects of DMSO

Cell LineDMSO ConcentrationEffect on Cell ViabilityReference
HepG2, MDA-MD-231, MCF-7, VNBRCA11.25% - 10%Significant inhibition of proliferation[12]
HepG20.625% (72h)>30% reduction in viability[14]
MCF-70.3125% (48h, 72h)>30% reduction in viability[13]
RAW 264.72.0%13.25% reduction in viability[17]
Human leukemic T cells & monocytes≥ 2%Time-dependent cytotoxicity
MCF-7, RAW-264.7, HUVEC1.8% - 1.9%IC50 value[18]

Experimental Protocols

To aid in the design of experiments aimed at differentiating the effects of this compound from DMSO, detailed protocols for key assays are provided below.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating and differentiating the effects of a test compound from its solvent.

G cluster_0 Experimental Design cluster_1 Execution cluster_2 Cellular Assays cluster_3 Data Analysis & Interpretation A Determine Optimal DMSO Concentration (Cell Viability Assay - e.g., MTT) B Define Experimental Groups: 1. Untreated Control 2. Vehicle Control (DMSO) 3. Test Compound (this compound in DMSO) A->B C Cell Treatment B->C D Perform Cellular Assays C->D E Cytotoxicity Assay (e.g., MTT) D->E F Actin Cytoskeleton Staining (e.g., Phalloidin) D->F G Signaling Pathway Analysis (e.g., Western Blot) D->G H Compare Test Compound to Vehicle Control E->H F->H G->H I Attribute Specific Effects to this compound H->I

Caption: Experimental workflow for differentiating compound vs. solvent effects.
Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in DMSO

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or the corresponding concentrations of DMSO (vehicle control). Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the results and determine the IC50 value (the concentration that inhibits cell viability by 50%).

F-Actin Cytoskeleton Visualization (Phalloidin Staining)

This method uses fluorescently labeled phalloidin (B8060827), a fungal toxin that binds specifically to F-actin, to visualize the actin cytoskeleton in fixed and permeabilized cells.[1][21]

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Methanol-free formaldehyde (B43269) (e.g., 4% in PBS) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin conjugate

  • Mounting medium with an anti-fade reagent

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or DMSO as required.

  • Fixation: Wash the cells with pre-warmed PBS and then fix with 4% methanol-free formaldehyde for 10-15 minutes at room temperature.[22]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes.[21]

  • Blocking (Optional but Recommended): To reduce non-specific background staining, incubate with 1% BSA in PBS for 30 minutes.[4]

  • Phalloidin Staining: Incubate the cells with the fluorescent phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.[22]

  • Washing: Wash the cells several times with PBS to remove unbound phalloidin.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Image the F-actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Signaling Pathway Analysis (Western Blotting)

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is essential for determining how this compound or DMSO affects signaling pathways.[3][23][24]

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target signaling proteins (total and phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[23]

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and DMSO.

This compound Signaling Pathway

G AspD This compound Actin Actin Polymerization AspD->Actin Inhibits Cytoskeleton Actin Cytoskeleton (Induces Cytoplasmic Rodlets) Actin->Cytoskeleton Disrupts Rho Rho GTPase Signaling Cytoskeleton->Rho Affects ERK ERK/MAPK Pathway Cytoskeleton->ERK Affects Adhesion Cell Adhesion Rho->Adhesion Morphology Cell Morphology Rho->Morphology ERK->Morphology

Caption: this compound's impact on the actin cytoskeleton and related signaling.
DMSO Signaling Pathways

G cluster_0 Signaling Pathways cluster_1 Cellular Processes DMSO DMSO PI3K PI3K/Akt Pathway DMSO->PI3K Modulates NFkB NF-κB Pathway DMSO->NFkB Inhibits MAPK MAPK Pathway (JNK, p38) DMSO->MAPK Inhibits Viability Cell Viability & Proliferation PI3K->Viability GeneExp Gene Expression NFkB->GeneExp Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Overview of cellular signaling pathways modulated by DMSO.

By carefully considering the independent biological activities of both this compound and its solvent, DMSO, and by implementing appropriate controls and standardized protocols, researchers can confidently delineate the specific molecular mechanisms of their compound of interest.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Aspochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Aspochalasin D, a potent fungal metabolite, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.[1] As a member of the cytochalasin family, this compound is considered a hazardous compound requiring careful management from handling to final disposal.[2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment and Handling Guidelines

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound, like other cytochalasins, can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]

ItemSpecificationHandling Procedure
Gloves Nitrile or other chemically resistant glovesChange gloves frequently and immediately if contaminated.
Lab Coat Standard laboratory coatTo be worn at all times when handling the compound.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes or aerosols.
Respiratory Certified chemical fume hoodAll handling and disposal procedures should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.[2]
General Handling Avoid generating dustHandle as a cytotoxic compound. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] All materials that have come into contact with this compound must be treated as hazardous waste.

Experimental Protocol: Disposal of this compound Waste

Objective: To safely collect, decontaminate (where applicable), and package this compound waste for disposal by a certified hazardous waste contractor.

Materials:

  • Designated hazardous waste container

  • Sealable, labeled plastic bags

  • Absorbent pads

  • 10% bleach solution (for decontamination of aqueous solutions)

  • Appropriate PPE (as detailed in the table above)

Procedure:

  • Waste Segregation:

    • Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste Decontamination (Aqueous Solutions):

    • Working within a chemical fume hood, carefully add a 10% final concentration of bleach to the aqueous liquid waste containing this compound.[2]

    • Allow the solution to sit for a minimum of 30 minutes to facilitate decontamination.[2]

    • Despite this decontamination step, the treated liquid waste must still be disposed of as hazardous chemical waste.[2]

  • Solid Waste Disposal:

    • Place all contaminated solid waste (e.g., used vials, contaminated absorbent pads, gloves) into a sealable, labeled plastic bag.[2]

    • Place this bag into the designated hazardous waste container.[2]

  • Spill Cleanup:

    • In the event of a spill, clear the area of personnel and move upwind.[3]

    • Contain the spill with sand, earth, or vermiculite.[3]

    • Carefully collect the absorbent material and place it in the hazardous waste container.[2]

    • Clean the spill area with a decontaminating agent, such as a 10% bleach solution, absorbing the cleaning solutions with fresh pads and disposing of them as hazardous waste.[2]

  • Final Packaging and Labeling:

    • Ensure the hazardous waste container is securely sealed.

    • Label the container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.[2]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste by a certified hazardous waste contractor in accordance with local, state, and federal regulations.[3]

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_treatment Decontamination cluster_packaging Packaging & Labeling cluster_disposal Final Disposal ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_solid Collect Contaminated Solids (Vials, Gloves, etc.) fume_hood->collect_solid collect_liquid Collect Contaminated Liquids (Aqueous Solutions) fume_hood->collect_liquid package_solid Place Solids in Labeled, Sealable Bag collect_solid->package_solid decon_liquid Add 10% Bleach to Aqueous Waste (30 min) collect_liquid->decon_liquid combine_waste Place All Waste in Hazardous Waste Container decon_liquid->combine_waste package_solid->combine_waste seal_label Securely Seal and Label Container combine_waste->seal_label arrange_pickup Arrange for Pickup by Certified Waste Contractor seal_label->arrange_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。